molecular formula C12H30Cl4N4O6 B096112 Neamine hydrochloride CAS No. 15446-43-2

Neamine hydrochloride

カタログ番号: B096112
CAS番号: 15446-43-2
分子量: 468.2 g/mol
InChIキー: YHGAXELMYJIVJN-OXGCEHIISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Neamine is a natural degradation product of neomycin and is a common core molecule used in the synthesis of aminoglycoside antibiotics. Formulations containing neamine are used as antibiotic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGAXELMYJIVJN-OXGCEHIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl4N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15446-43-2
Record name Neamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Neamine Hydrochloride: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neamine hydrochloride, an aminoglycoside antibiotic, is a key molecule in biomedical research, demonstrating a range of biological activities including antibacterial, anti-angiogenic, and neuroprotective properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for the evaluation of its biological functions. Particular focus is given to its mechanism of action as an inhibitor of angiogenin-mediated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Chemical Structure and Properties

Neamine, also known as Neomycin A, is a core component of the neomycin antibiotic complex.[1] It is a pseudo-disaccharide composed of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a 6'-amino-6'-deoxy-D-glucose moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Identity
IdentifierValue
IUPAC Name (1R,2R,3S,4R,6S)-4,6-diamino-3-hydroxy-2-{[(2R,3R,4S,5R,6R)-5-amino-6-(aminomethyl)-3,4-dihydroxyoxan-2-yl]oxy}cyclohexan-1-ol;tetrahydrochloride
Synonyms Neomycin A tetrahydrochloride, 2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine hydrochloride
CAS Number 15446-43-2
Molecular Formula C₁₂H₂₆N₄O₆ · 4HCl
Molecular Weight 468.20 g/mol
Physicochemical Properties
PropertyValue
Appearance White to off-white crystalline solid
Solubility Soluble in water
Storage Store at 2-8°C in a dry, inert atmosphere

Biological Activities and Mechanism of Action

This compound exhibits a spectrum of biological activities, with its primary mechanisms centered around the inhibition of protein synthesis in bacteria and the modulation of signaling pathways in eukaryotic cells.

Antibacterial Activity

As an aminoglycoside, neamine exerts its antibacterial effect by binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit. This interaction interferes with the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death.

Anti-Angiogenic Activity

A significant area of research for this compound is its potent anti-angiogenic activity. This effect is primarily mediated through the inhibition of angiogenin (ANG), a key protein involved in the formation of new blood vessels.[2] Neamine has been shown to block the nuclear translocation of ANG in endothelial cells.[2] This prevents ANG from stimulating the transcription of ribosomal RNA (rRNA), a critical step for cell proliferation and angiogenesis.[2][3] Unlike its parent compound neomycin, neamine does not appear to inhibit the phosphorylation of Akt, a key protein in cell survival pathways, suggesting a more specific mechanism of action with potentially lower toxicity.[4]

Neuroprotective Activity

Emerging research has indicated that this compound possesses neuroprotective properties, although the underlying mechanisms are still under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound from Neomycin Sulfate

Neamine can be obtained by the acid hydrolysis of neomycin sulfate. The following is a general protocol; optimization may be required.

Materials:

  • Neomycin sulfate

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous ether

  • Silica gel for chromatography

Procedure:

  • Reflux neomycin sulfate in a solution of methanol and hydrochloric acid for 4 hours.[5]

  • After cooling, precipitate the resulting this compound by adding anhydrous ether.[5]

  • Filter the precipitate and wash it twice with ether.[5]

  • The crude product can be further purified by silica gel chromatography to yield a white, crystalline powder of this compound.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be quantified by determining its MIC using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in sterile MHB.

  • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate, each containing 100 µL of MHB.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel or similar basement membrane extract

  • This compound

  • 96-well plates

  • Calcein AM or other fluorescent dye for cell visualization

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

  • Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • After incubation, carefully remove the medium and stain the cells with a fluorescent dye (e.g., Calcein AM).

  • Visualize and quantify the formation of tube-like structures using a fluorescence microscope and appropriate imaging software. A reduction in the number and length of tubes in the presence of this compound indicates anti-angiogenic activity.

Cell Viability Assay (MTT Assay)

The effect of this compound on cell viability can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line (e.g., endothelial cells, cancer cells)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Immunofluorescence Staining for Angiogenin Nuclear Translocation

This protocol allows for the visualization of angiogenin localization within cells and the effect of this compound on its nuclear translocation.

Materials:

  • Endothelial cells

  • Coverslips

  • Cell culture medium

  • Angiogenin (recombinant human)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against angiogenin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed endothelial cells on sterile coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound for a specified period before stimulating with recombinant human angiogenin.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-angiogenin antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the localization of angiogenin using a fluorescence microscope. In untreated, angiogenin-stimulated cells, fluorescence should be concentrated in the nucleus. In cells treated with this compound, a reduction in nuclear fluorescence and an increase in cytoplasmic fluorescence would indicate inhibition of nuclear translocation.

Signaling Pathways and Logical Relationships

The biological effects of this compound can be visualized through signaling pathway diagrams.

Angiogenin Signaling and Inhibition by this compound

Angiogenin, upon binding to its receptor on the endothelial cell surface, is internalized and translocates to the nucleus where it promotes rRNA transcription, leading to cell proliferation and angiogenesis. This compound acts as an inhibitor of this process by blocking the nuclear translocation of angiogenin.

Angiogenin_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenin Angiogenin Receptor Angiogenin Receptor Angiogenin->Receptor Binds Internalization Internalization Receptor->Internalization Triggers rRNA rRNA Transcription Internalization->rRNA Nuclear Translocation Neamine Neamine Hydrochloride Neamine->Internalization Inhibits Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation Promotes

Caption: Angiogenin signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Anti-Angiogenic Activity

The following diagram illustrates the logical workflow for evaluating the anti-angiogenic properties of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis CellViability Cell Viability Assay (MTT) Toxicity_Analysis Assess Cytotoxicity CellViability->Toxicity_Analysis TubeFormation Tube Formation Assay Angio_Analysis Quantify Angiogenesis Inhibition TubeFormation->Angio_Analysis NuclearTranslocation Angiogenin Nuclear Translocation Assay NuclearTranslocation->Angio_Analysis TumorModel Tumor Xenograft Model Efficacy_Analysis Evaluate Anti-Tumor Efficacy TumorModel->Efficacy_Analysis MIC_Analysis Determine MIC Neamine This compound Neamine->CellViability Neamine->TubeFormation Neamine->NuclearTranslocation Neamine->TumorModel Antibacterial Antibacterial Activity (MIC Assay) Neamine->Antibacterial Antibacterial->MIC_Analysis

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a versatile molecule with significant potential in various therapeutic areas. Its well-defined chemical structure and properties, combined with its multifaceted biological activities, make it an attractive candidate for further research and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising compound. The continued investigation into its mechanisms of action will undoubtedly unveil new opportunities for its application in medicine.

References

An In-depth Technical Guide to the Biological Targets of Neamine Hydrochloride in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine hydrochloride, a core component of the neomycin family of aminoglycoside antibiotics, exerts its antibacterial effects primarily by targeting the bacterial ribosome, a critical engine for protein synthesis. This technical guide provides a comprehensive overview of the biological targets of this compound in bacteria, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Primary Biological Target: The Bacterial Ribosome

The principal target of this compound in bacteria is the 30S ribosomal subunit , specifically the A-site within the 16S ribosomal RNA (rRNA) .[1][2][3] The A-site is a crucial region responsible for decoding messenger RNA (mRNA) codons and selecting the corresponding aminoacyl-tRNA during protein synthesis. By binding to this site, neamine disrupts the fidelity of translation, leading to the synthesis of non-functional or truncated proteins, which is ultimately lethal to the bacterium.[2]

Quantitative Analysis of Neamine's Interaction with the Ribosome

The affinity of neamine for its ribosomal target and its efficacy in inhibiting protein synthesis can be quantified using various biophysical and biochemical assays.

ParameterValueMethodTargetOrganism Context
IC50 (In Vitro Translation Inhibition) 1,400 nMIn vitro transcription/translation assay70S RibosomeEscherichia coli S30 extract

Table 1: Quantitative data on the inhibitory activity of Neamine.

Secondary and Derivative-Specific Targets

While the ribosomal A-site is the primary target of this compound, certain amphiphilic derivatives of neamine have been shown to possess additional or alternative mechanisms of action, primarily involving the bacterial membrane.

For instance, 3',6-dinonyl neamine has been demonstrated to interact with and disrupt the integrity of bacterial cell membranes.[4] This derivative can bind to lipoteichoic acids (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria, leading to membrane depolarization and increased permeability.[4][5] It is important to note that these membrane-disrupting activities are characteristic of modified neamine structures and are not the primary mechanism of action for this compound itself.

Signaling Pathways and Mechanism of Action

The binding of this compound to the 16S rRNA A-site initiates a cascade of events that disrupt bacterial protein synthesis. This interaction stabilizes a conformation of the A-site that interferes with the accurate reading of mRNA codons by tRNA, leading to missense mutations and premature termination of translation.

Neamine Neamine Hydrochloride rRNA 16S rRNA A-site Neamine->rRNA Binds to Ribosome Bacterial 30S Ribosomal Subunit Ribosome->rRNA mRNA mRNA Codon rRNA->mRNA Decoding Protein Protein Synthesis rRNA->Protein Inhibits tRNA Aminoacyl-tRNA mRNA->tRNA Codon Recognition tRNA->Protein Elongation NonFunctional Non-functional/ Truncated Proteins Protein->NonFunctional Death Bacterial Cell Death NonFunctional->Death

Figure 1: Mechanism of Action of this compound.

As of the latest research, there is no substantial evidence to suggest that this compound directly modulates other major bacterial signaling pathways, such as two-component systems or quorum sensing. Its primary and overwhelmingly dominant effect is the direct inhibition of protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its bacterial targets.

In Vitro Translation Inhibition Assay using a Luciferase Reporter

This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter protein (e.g., Firefly Luciferase) under the control of a bacterial promoter

  • Amino acid mixture

  • ATP and GTP

  • This compound stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix containing the S30 extract, plasmid DNA, amino acids, and energy sources according to the manufacturer's instructions.

  • Serially dilute the this compound stock solution to create a range of concentrations.

  • Add the different concentrations of this compound to individual reaction tubes. Include a no-drug control.

  • Initiate the transcription-translation reaction by adding the master mix to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reactions and add the luciferase assay reagent to each tube.

  • Measure the luminescence of each sample using a luminometer.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7][8]

cluster_prep Reaction Preparation cluster_reaction In Vitro Translation cluster_detection Detection & Analysis MasterMix Prepare Master Mix (S30 extract, DNA, etc.) Combine Combine Master Mix and Neamine MasterMix->Combine NeamineDilution Prepare Neamine Serial Dilutions NeamineDilution->Combine Incubate Incubate at 37°C Combine->Incubate AddLuciferase Add Luciferase Reagent Incubate->AddLuciferase Measure Measure Luminescence AddLuciferase->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: In Vitro Translation Inhibition Assay Workflow.
Fluorescence Anisotropy Competition Assay

This assay determines the binding affinity of this compound to the 16S rRNA A-site by measuring its ability to displace a fluorescently labeled probe.

Materials:

  • Synthesized or in vitro transcribed 16S rRNA A-site oligonucleotide

  • Fluorescently labeled aminoglycoside probe (e.g., fluorescein-labeled neomycin)

  • This compound stock solution

  • Binding buffer (e.g., 10 mM MOPSO, pH 7.0, 50 mM NaCl, 0.4 mM EDTA)

  • Fluorometer with polarization filters

Procedure:

  • Prepare a solution of the fluorescently labeled probe and the 16S rRNA A-site oligonucleotide in the binding buffer. Allow the complex to form.

  • Measure the initial fluorescence anisotropy of the complex.

  • Prepare a series of dilutions of this compound.

  • Titrate the fluorescent probe-rRNA complex with increasing concentrations of this compound.

  • After each addition, allow the reaction to equilibrate and measure the fluorescence anisotropy.

  • The displacement of the fluorescent probe by neamine will result in a decrease in fluorescence anisotropy.

  • Plot the change in anisotropy against the logarithm of the this compound concentration.

  • Fit the data to a competition binding model to determine the dissociation constant (Kd) or IC50 value.[1][9]

cluster_setup Assay Setup cluster_titration Titration cluster_analysis Data Analysis Complex Form Fluorescent Probe- rRNA A-site Complex InitialAnisotropy Measure Initial Anisotropy Complex->InitialAnisotropy Titrate Add Increasing [Neamine] InitialAnisotropy->Titrate Equilibrate Equilibrate Titrate->Equilibrate MeasureAnisotropy Measure Anisotropy Equilibrate->MeasureAnisotropy MeasureAnisotropy->Titrate Repeat for each concentration Plot Plot ΔAnisotropy vs. log[Neamine] MeasureAnisotropy->Plot Calculate Calculate Kd/IC50 Plot->Calculate

Figure 3: Fluorescence Anisotropy Competition Assay Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the interaction between this compound and the 16S rRNA A-site.

Materials:

  • Isotopically labeled (e.g., 13C, 15N) 16S rRNA A-site oligonucleotide

  • This compound

  • NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H2O/10% D2O)

  • High-field NMR spectrometer

Procedure:

  • Dissolve the isotopically labeled rRNA A-site oligonucleotide in the NMR buffer.

  • Acquire a reference 1D or 2D NMR spectrum (e.g., 1H-15N HSQC) of the free rRNA.

  • Prepare a stock solution of this compound.

  • Perform a titration by adding small aliquots of the this compound stock solution to the rRNA sample.

  • Acquire an NMR spectrum after each addition.

  • Monitor the chemical shift perturbations of the rRNA resonances upon neamine binding. The residues in the binding site will show the most significant changes.

  • By analyzing the chemical shift changes as a function of ligand concentration, the dissociation constant (Kd) can be determined.[3][10]

cluster_sample Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis rRNA_prep Prepare Isotopically Labeled rRNA A-site Ref_spec Acquire Reference Spectrum of Free rRNA rRNA_prep->Ref_spec Neamine_prep Prepare Neamine Stock Solution Titrate Add Aliquots of Neamine Neamine_prep->Titrate Ref_spec->Titrate Acquire_spec Acquire Spectrum after Each Addition Titrate->Acquire_spec Acquire_spec->Titrate Repeat Titration CSP Monitor Chemical Shift Perturbations Acquire_spec->CSP Kd_calc Calculate Kd CSP->Kd_calc

Figure 4: NMR Spectroscopy Titration Workflow.

Conclusion

This compound's primary antibacterial activity stems from its specific and high-affinity binding to the A-site of the 16S rRNA in the bacterial 30S ribosomal subunit. This interaction effectively disrupts protein synthesis, leading to bacterial cell death. While chemical modifications to the neamine core can introduce secondary mechanisms of action, such as membrane disruption, the hydrochloride salt's principal target remains the ribosome. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular intricacies of neamine's interactions and to aid in the development of novel aminoglycoside antibiotics.

References

The Double-Edged Sword: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Neamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising candidates are neamine derivatives, semi-synthetic modifications of the aminoglycoside scaffold, which have demonstrated potent activity against multidrug-resistant bacteria. This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of these emerging compounds, offering a critical resource for researchers, scientists, and drug development professionals. While extensive research has illuminated their mechanism of action and in vitro efficacy, a comprehensive understanding of their in vivo behavior remains a key area for future investigation.

Pharmacokinetics: A Gap in the Current Knowledge

A thorough review of the existing literature reveals a notable scarcity of in vivo pharmacokinetic data for amphiphilic neamine derivatives. While the parent compound, neamine, and other clinically established aminoglycosides have well-characterized pharmacokinetic profiles, the modified nature of these derivatives necessitates dedicated studies to determine their absorption, distribution, metabolism, and excretion (ADME) properties. The addition of lipophilic moieties, a key feature of many potent neamine derivatives, is expected to significantly alter their pharmacokinetic behavior compared to the more polar traditional aminoglycosides.

To provide a relevant framework, the following table summarizes the typical pharmacokinetic parameters for neamine and other representative aminoglycosides. It is crucial to note that these values should not be directly extrapolated to novel neamine derivatives.

Compound Administration Route Peak Serum Concentration (Cmax) Serum Half-life (T½) Volume of Distribution (Vd) Urinary Excretion (% of dose) Oral Bioavailability
Neamine Not specified in detailData not readily availableData not readily availableData not readily availableData not readily availablePoor
Gentamicin Intramuscular4-8 µg/mL2-3 hours~0.25 L/kg>90%<1%
Amikacin Intravenous (1-hr infusion)37.5 ± 4.9 µg/mL[1]114 ± 16.7 min[1]18.1% ± 1.8% of body weight[1]93.5% in 24 hr[1]Poor
Kanamycin Intramuscular15-30 µg/mL2-3 hours~0.2 L/kg~90%<1%

Pharmacodynamics: A Novel Mechanism of Action

Unlike traditional aminoglycosides that inhibit protein synthesis by binding to the 16S rRNA[2], many novel amphiphilic neamine derivatives exert their antibacterial effect through a distinct mechanism of action primarily targeting the bacterial cell membrane. This shift in mechanism is a promising strategy to overcome existing aminoglycoside resistance.

These derivatives have been shown to interact with the lipopolysaccharides (LPS) of Gram-negative bacteria and the lipoteichoic acids (LTA) of Gram-positive bacteria, leading to membrane destabilization, increased permeability, and ultimately cell death.[2][3]

The following table summarizes the in vitro activity of several representative neamine derivatives against a panel of bacterial strains, including resistant phenotypes.

Neamine Derivative Bacterial Strain Resistance Phenotype Minimum Inhibitory Concentration (MIC) (µg/mL)
3′,6-di-O-nonylneamine (3′,6-diNn)Pseudomonas aeruginosa (colistin-resistant)Colistin Resistance2-8[2]
3′,6-di-O-[(2″-naphthyl)propyl]neamine (3′,6-di2NP)Pseudomonas aeruginosa (colistin-resistant)Colistin Resistance2-8[2]
3′,6-di-O-[(2″-naphthyl)butyl]neamine (3′,6-di2NB)Pseudomonas aeruginosa (colistin-resistant)Colistin Resistance2-8[2]
3′,6-dinonyl neamineP. aeruginosa VIM-2Metallo-β-lactamase producer1-2[4]
3′,6-di(dimethyloctyl) neamineP. aeruginosa VIM-2Metallo-β-lactamase producer1-2[4]
3′,6-dinonyl neamineE. coli NDM-1Metallo-β-lactamase producer1-2[4]
3′,6-di(dimethyloctyl) neamineE. coli NDM-1Metallo-β-lactamase producer1-2[4]
3′,4′,6-tri-O-[(2″-naphthyl)methyl]neamineStaphylococcus aureus (MRSA)Methicillin ResistanceData not specified, but active[2]
3′,4′,6-tri-O-[(2″-naphthyl)methyl]neamineEscherichia coli (multiresistant)Multidrug ResistanceData not specified, but active[2]
3′,6-diheptyl neamineP. aeruginosa ATCC 27853Wild-type16[4]
3′,6-diundecyl neamineP. aeruginosa ATCC 27853Wild-type4[4]

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of neamine derivatives against various bacterial strains.

Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. A few colonies are then used to inoculate a Mueller-Hinton Broth (MHB). The broth is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Neamine Derivatives: The compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay

Objective: To assess the ability of neamine derivatives to permeabilize the outer membrane of Gram-negative bacteria.

Methodology: The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method.[5][6][7]

  • Bacterial Preparation: Gram-negative bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a buffer (e.g., 5 mM HEPES, pH 7.2).[8]

  • Assay Setup: The bacterial suspension is added to the wells of a microplate. NPN, a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, is added to the suspension.

  • Compound Addition and Measurement: The neamine derivative is added to the wells, and the fluorescence is monitored over time using a fluorometer (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.[5][9]

LPS/LTA Binding Assay

Objective: To quantify the binding affinity of neamine derivatives to lipopolysaccharide (LPS) or lipoteichoic acid (LTA).

Methodology: A fluorescent displacement assay using BODIPY-TR-cadaverine is employed.[10][11][12]

  • Preparation of Reagents: A solution of LPS (from a Gram-negative bacterium) or LTA (from a Gram-positive bacterium) is prepared in a suitable buffer (e.g., Tris buffer). BODIPY-TR-cadaverine, a fluorescent probe, is also prepared in the same buffer.

  • Assay Principle: BODIPY-TR-cadaverine binds to the lipid A portion of LPS or to LTA, resulting in fluorescence quenching. When a compound with a higher affinity for these molecules is added, it displaces the probe, leading to an increase in fluorescence.

  • Measurement: The LPS/LTA solution is mixed with the BODIPY-TR-cadaverine probe in a microplate. The neamine derivative is then added at various concentrations, and the fluorescence is measured (excitation ~580 nm, emission ~620 nm). The increase in fluorescence is proportional to the amount of displaced probe and reflects the binding affinity of the derivative.[13][14]

Membrane Potential Assay

Objective: To determine the effect of neamine derivatives on the bacterial cytoplasmic membrane potential.

Methodology: The membrane potential-sensitive dye 3,3′-dipropylthiadicarbocyanine iodide (DiSC3(5)) is utilized.[15][16]

  • Bacterial Preparation: Bacteria are grown, harvested, and resuspended in a suitable buffer as described for the outer membrane permeabilization assay.

  • Dye Loading: The bacterial suspension is incubated with DiSC3(5). The dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.[17][18]

  • Compound Addition and Measurement: The neamine derivative is added to the dye-loaded bacterial suspension. Depolarization of the membrane potential causes the release of the dye into the medium, resulting in an increase in fluorescence. The fluorescence is monitored over time (excitation ~622 nm, emission ~670 nm).[19]

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of a neamine derivative after intravenous and oral administration.

Methodology: A typical study design in mice or rats is as follows:

  • Animal Model: Healthy adult male/female mice or rats are used.

  • Drug Administration: A defined dose of the neamine derivative is administered intravenously (e.g., via the tail vein) and orally (e.g., by gavage) to separate groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the neamine derivative in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[20][21][22][23]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, T½, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action of Amphiphilic Neamine Derivatives

G Mechanism of Action of Amphiphilic Neamine Derivatives cluster_bacteria Bacterial Cell Envelope cluster_gram_negative Gram-Negative cluster_gram_positive Gram-Positive Outer Membrane Outer Membrane Periplasm Periplasm Increased Permeability Increased Permeability Outer Membrane->Increased Permeability LPS LPS LPS->Outer Membrane Disruption Inner Membrane Inner Membrane Cytoplasm Cytoplasm Peptidoglycan Peptidoglycan Cell Membrane Cell Membrane LTA LTA LTA->Peptidoglycan Interaction Cytoplasm_gp Cytoplasm Increased Permeability_gp Increased Permeability_gp Cell Membrane->Increased Permeability_gp Increased Permeability Amphiphilic Neamine Derivative Amphiphilic Neamine Derivative Amphiphilic Neamine Derivative->LPS Binding Amphiphilic Neamine Derivative->LTA Binding Cell Death Cell Death Increased Permeability->Cell Death Increased Permeability_gp->Cell Death

Caption: Proposed mechanism of action of amphiphilic neamine derivatives.

Preclinical Evaluation Workflow for Neamine Derivatives

G Preclinical Evaluation Workflow for Neamine Derivatives cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis MIC_Testing MIC Testing (Resistant & Susceptible Strains) Synthesis->MIC_Testing Mechanism_of_Action Mechanism of Action Studies (Membrane Permeabilization, LPS/LTA Binding) MIC_Testing->Mechanism_of_Action Time_Kill_Assay Time-Kill Kinetics Mechanism_of_Action->Time_Kill_Assay Cytotoxicity In Vitro Cytotoxicity (Mammalian Cell Lines) Time_Kill_Assay->Cytotoxicity PK_Studies Pharmacokinetics in Animal Models (Mouse/Rat) Cytotoxicity->PK_Studies Promising Candidate Efficacy_Studies Efficacy in Infection Models (e.g., Thigh, Sepsis) PK_Studies->Efficacy_Studies Toxicity_Studies Acute Toxicity Studies Efficacy_Studies->Toxicity_Studies Lead_Candidate Lead_Candidate Toxicity_Studies->Lead_Candidate

Caption: General workflow for the preclinical evaluation of neamine derivatives.

Conclusion

Neamine derivatives represent a promising class of antibacterial agents with a novel mechanism of action that circumvents some of the common resistance pathways affecting traditional aminoglycosides. Their ability to target and disrupt the bacterial membrane makes them particularly attractive for combating infections caused by multidrug-resistant pathogens. However, the advancement of these compounds from promising leads to clinical candidates is hampered by a significant lack of in vivo pharmacokinetic data. Future research must prioritize the characterization of the ADME properties of these derivatives to enable rational dose selection and to assess their therapeutic potential and safety profiles in preclinical and clinical settings. The experimental protocols and workflows outlined in this guide provide a roadmap for these crucial next steps in the development of this important new class of antibiotics.

References

Neamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neamine hydrochloride, an aminoglycoside antibiotic and a key structural component of neomycin, is of significant interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available data on the solubility and stability characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for characterization, and visual representations of key experimental workflows.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in the design of dosage forms. This compound is a polar molecule, and its solubility is highest in polar solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in Table 1. It is readily soluble in aqueous solutions.

Table 1: Solubility of this compound

Solvent SystemConcentrationTemperatureNotesReference
PBS (pH 7.2)10 mg/mLNot SpecifiedSonication is recommended for dissolution.[1][2]
Water10 mg/mLNot SpecifiedSonication is recommended for dissolution.[2]

Note: Further studies are required to determine the solubility of this compound in a wider range of pharmaceutically relevant solvents and at various temperatures and pH values.

Qualitative Solubility Profile

Qualitative assessments indicate that this compound, like other aminoglycosides, exhibits good solubility in polar solvents due to the presence of multiple hydroxyl and amino groups capable of forming hydrogen bonds with water.[3] Conversely, it is expected to have poor solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination

A robust determination of solubility is essential for pre-formulation studies. The following is a generalized protocol for determining the equilibrium solubility of this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Equilibrium Solubility Determination by HPLC

  • Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

  • Materials:

    • This compound powder

    • Selected solvent (e.g., purified water, phosphate buffers of different pH, ethanol)

    • HPLC system with a suitable detector (e.g., UV, Charged Aerosol Detector)

    • Calibrated analytical balance

    • Thermostatically controlled shaker or incubator

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

    • Agitate the suspension at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.

    • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Visualization of Solubility Determination Workflow

The logical flow of the solubility determination protocol can be visualized as follows:

G Figure 1: Workflow for Equilibrium Solubility Determination A Prepare Standard Solutions & Generate Calibration Curve F HPLC Analysis A->F B Add Excess Neamine HCl to Solvent C Equilibrate at Constant Temperature (e.g., 24-48h) B->C D Sample and Filter Supernatant C->D E Dilute Sample D->E E->F G Calculate Solubility from Calibration Curve F->G

Caption: Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Characteristics

The stability of this compound is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureConditionsStability PeriodReference
Powder-20°CProtect from moisture.≥ 4 years[1]
Powder4°CProtect from moisture.Not Specified[4]
In Solvent-80°C3 months[5]
In Solvent-20°C2 weeks[5]
Chemical Stability and Degradation

This compound is generally stable under normal conditions.[6] However, it is incompatible with strong oxidizing agents.[4][6] Upon decomposition, it may produce hazardous products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] A decomposition temperature of 212 °C has been reported.[4]

It is important to note that neamine is itself a product of the acid hydrolysis of neomycin, which suggests that the glycosidic bond in neamine could be susceptible to cleavage under strong acidic conditions.[7][8]

Experimental Protocol for Stability-Indicating Method and Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a general approach based on ICH guidelines.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

  • Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method (typically HPLC).

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Calibrated oven

    • Photostability chamber

    • HPLC system with a mass spectrometer (LC-MS) is recommended for peak identification.

  • Procedure:

    • Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products.

    • Forced Degradation Studies:

      • Acid Hydrolysis: Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C) for a defined period.

      • Base Hydrolysis: Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 M) at an elevated temperature.

      • Oxidation: Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature.

      • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80°C).

      • Photodegradation: Expose a solution and solid this compound to light according to ICH Q1B guidelines.

    • Sample Analysis: At appropriate time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the developed HPLC method.

    • Peak Purity and Mass Balance: Assess the peak purity of the this compound peak in the stressed samples to ensure it is free from co-eluting degradants. Calculate the mass balance to account for all the material.

    • Degradant Identification: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.

Visualization of Stability Testing Workflow

The following diagram illustrates a typical workflow for conducting stability studies according to ICH guidelines.

G Figure 2: Workflow for ICH-Compliant Stability Testing cluster_0 Stress Testing (Forced Degradation) cluster_1 Formal Stability Studies (ICH Q1A) A Acid Hydrolysis H Develop & Validate Stability-Indicating Method (e.g., HPLC) A->H B Base Hydrolysis B->H C Oxidation C->H D Thermal D->H E Photolytic E->H F Long-Term (e.g., 25°C/60% RH) I Analyze Samples at Defined Time Points F->I G Accelerated (e.g., 40°C/75% RH) G->I H->I J Evaluate Data: - Assay - Degradation Products - Physical Properties I->J K Establish Re-test Period / Shelf Life J->K

Caption: Figure 2: Workflow for ICH-Compliant Stability Testing.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While some fundamental data exists, particularly regarding its aqueous solubility and long-term storage stability as a solid, there is a clear need for more comprehensive quantitative studies. Researchers and drug development professionals are encouraged to perform detailed characterization, including solubility in various organic solvents and at different pH values, and to conduct thorough forced degradation studies to fully elucidate its stability profile. The generalized protocols and workflows provided herein offer a framework for conducting such investigations in a scientifically sound and regulatory-compliant manner.

References

A Comprehensive Review of Neamine Hydrochloride: From Antimicrobial Action to Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neamine, a core structural component of the neomycin and paromomycin aminoglycoside antibiotics, has garnered significant scientific interest beyond its role as a building block for more complex antibiotics.[1] Available commercially as Neamine hydrochloride, this pseudo-disaccharide is a natural degradation product of neomycin and is also produced by the fermentation of Streptomyces fradiae.[1][2] While possessing inherent broad-spectrum antibacterial activity, neamine has emerged as a molecule of interest for its anti-angiogenic, anti-tumor, and neuroprotective properties.[3] This technical guide provides a comprehensive literature review of this compound, summarizing key research findings, quantitative data, and detailed experimental protocols to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is the tetrahydrochloride salt of neamine. Its chemical structure and properties are summarized below.

PropertyValue
Chemical Name 2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine tetrahydrochloride
Synonyms Neomycin A tetrahydrochloride
Molecular Formula C₁₂H₂₆N₄O₆ · 4HCl
Molecular Weight 468.2 g/mol
CAS Number 15446-43-2
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of this compound

This compound can be synthesized from neomycin sulfate through methanolysis. The following protocol is adapted from the literature.[4]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve 5 g of neomycin sulfate in 600 mL of methanol.

  • Acidification: Add 19 mL of concentrated hydrochloric acid to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Precipitation: Cool the reaction mixture in an ice bath. Add 200 mL of anhydrous ether to precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration through a sintered glass filter. Wash the solid twice with 10 mL of ether.

  • Drying: Dry the final product under vacuum over P₂O₅.

Synthesis_Workflow Neomycin_Sulfate Neomycin Sulfate Reflux Reflux (4h) Neomycin_Sulfate->Reflux Methanol_HCl Methanol, HCl Methanol_HCl->Reflux Precipitation Precipitation with Ether Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Neamine_HCl This compound Drying->Neamine_HCl

Synthesis of this compound from Neomycin Sulfate.

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its antibacterial and anti-cancer effects.

Antibacterial Activity: Inhibition of Protein Synthesis

As an aminoglycoside, neamine's primary antibacterial mechanism involves the inhibition of bacterial protein synthesis. It achieves this by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[5] This binding event interferes with the decoding process, leading to mistranslation and the production of non-functional proteins, ultimately resulting in bacterial cell death. The neamine core, consisting of rings I and II, is the essential motif for this specific binding to the ribosomal A-site.[6]

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (30S Subunit) 16S_rRNA 16S rRNA (A-site) Binding Binding 16S_rRNA->Binding Neamine Neamine Neamine->Binding Mistranslation Codon Misreading & Inhibition of Translocation Binding->Mistranslation Nonfunctional_Proteins Non-functional Proteins Mistranslation->Nonfunctional_Proteins Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death

Mechanism of bacterial protein synthesis inhibition by Neamine.

Anti-Cancer Activity: Inhibition of Angiogenin

Neamine has demonstrated potent anti-cancer activity by targeting angiogenin (ANG), a protein that is upregulated in many cancers and plays a crucial role in both angiogenesis (the formation of new blood vessels) and cancer cell proliferation.[6][7] Neamine inhibits the nuclear translocation of ANG, a critical step for its biological activity.[8] By preventing ANG from reaching the nucleus, neamine suppresses rRNA transcription, which is essential for ribosome biogenesis and the high metabolic demands of cancer cells.[7] This inhibition of ANG's nuclear activity leads to a reduction in both tumor angiogenesis and cancer cell proliferation.[6] Some evidence suggests that neamine's inhibitory effect on ANG nuclear translocation may involve the PI3K/Akt signaling pathway.[9]

Angiogenin_Inhibition_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Cascade Angiogenin Angiogenin (ANG) Receptor Cell Surface Receptor Angiogenin->Receptor Nuclear_Translocation Nuclear Translocation Receptor->Nuclear_Translocation PI3K PI3K Receptor->PI3K Neamine Neamine Neamine->Nuclear_Translocation Nucleus Nucleus Nuclear_Translocation->Nucleus rRNA_Transcription rRNA Transcription Nucleus->rRNA_Transcription Ribosome_Biogenesis Ribosome Biogenesis rRNA_Transcription->Ribosome_Biogenesis Cell_Proliferation Cell Proliferation Ribosome_Biogenesis->Cell_Proliferation Angiogenesis Angiogenesis Ribosome_Biogenesis->Angiogenesis Akt Akt PI3K->Akt Akt->Nuclear_Translocation

Neamine's inhibition of the Angiogenin signaling pathway.

Quantitative Data

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, studies on neamine derivatives provide insights into its potential antibacterial efficacy. The parent compound, neamine, has been shown to be largely inactive against Pseudomonas aeruginosa and E. coli.[10] However, chemical modifications to the neamine core can significantly enhance its antibacterial potency.

OrganismCompoundMIC (µg/mL)Reference
Pseudomonas aeruginosa ATCC 27853Neamine>128[4]
Pseudomonas aeruginosa (colistin-resistant)Neamine>128[4]
Escherichia coli 06AB003Neamine>128[10]
Inhibition of Aminoglycoside-Modifying Enzymes (AMEs)
Ototoxicity

A significant side effect of aminoglycoside antibiotics is ototoxicity, or damage to the inner ear. Neamine has been shown to be significantly less ototoxic than neomycin. In vitro studies on cochlear hair cells have ranked the ototoxicity of several aminoglycosides, with neamine being one of the least toxic.[12] The effects of neamine on outer hair cells are considered marginal at a concentration of 1 mM.[12]

AminoglycosideOtotoxicity Ranking (Qualitative)Reference
NeomycinMost Toxic[12]
Gentamicin[12]
Dihydrostreptomycin[12]
Amikacin[12]
Neamine [12]
SpectinomycinLeast Toxic[12]
Pharmacokinetics

Pharmacokinetic studies of neamine have been conducted in rats, providing valuable data for preclinical development.

ParameterValueAdministration RouteDose (mg/kg)Reference
Cmax 170.8 ± 13.1 µg/mLIntravenous15[3]
353.3 ± 15.8 µg/mLIntravenous30[3]
464.0 ± 33.1 µg/mLIntravenous60[3]
34.9 ± 4.1 minIntravenous15[3]
46.8 ± 5.1 minIntravenous30[3]
58.0 ± 12.5 minIntravenous60[3]
Bioavailability 14.0 ± 3.0 %Intramuscular-[3]
8.4 ± 0.6 %Subcutaneous-[3]
6.5 ± 3.3 %Intraperitoneal-[3]
3.1 ± 0.2 %Intragastric-[3]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_compound Prepare serial dilutions of Neamine HCl in a 96-well plate start->prep_compound inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read absorbance at 600 nm incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

In Vitro Ototoxicity Assessment: Cochlear Explant Culture and Hair Cell Viability Assay

This protocol allows for the quantitative assessment of drug-induced hair cell damage.[1][13][14][15][16]

  • Cochlear Explant Culture:

    • Dissect cochleae from neonatal mice (P3-P5).

    • Culture the explants in a suitable medium (e.g., DMEM/F12) on coated plates.

  • Drug Treatment:

    • Expose the cochlear explants to varying concentrations of this compound for a defined period (e.g., 24-48 hours).

  • Immunostaining:

    • Fix the explants with 4% paraformaldehyde.

    • Permeabilize and block the tissue.

    • Incubate with a primary antibody against a hair cell marker (e.g., Myosin VIIa).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Image the explants using fluorescence microscopy.

    • Count the number of surviving hair cells in defined regions of the cochlea.

    • Calculate the percentage of hair cell survival relative to untreated controls.

Ototoxicity_Assay_Workflow start Start dissect Dissect neonatal mouse cochleae start->dissect culture Culture cochlear explants dissect->culture treat Treat with Neamine HCl (various concentrations) culture->treat fix_stain Fix and immunostain for hair cells (e.g., Myosin VIIa) treat->fix_stain image Image with fluorescence microscopy fix_stain->image quantify Quantify surviving hair cells image->quantify analyze Calculate % hair cell survival and determine IC50 quantify->analyze end End analyze->end

Workflow for in vitro ototoxicity assessment.

Conclusion

This compound is a multifaceted molecule with a well-established role as an antibacterial agent and emerging potential as an anti-cancer therapeutic. Its ability to inhibit bacterial protein synthesis and block the pro-tumorigenic activity of angiogenin makes it a compelling subject for further investigation. This technical guide has provided a comprehensive overview of the current state of this compound research, including its synthesis, mechanisms of action, and relevant quantitative data. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising compound. Further research is warranted to fully elucidate its efficacy and safety profile for various clinical applications.

References

A Technical Guide to the Chemical Modifications of Neamine: Exploring Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neamine, a core component of several aminoglycoside antibiotics, presents a versatile scaffold for chemical modification to develop novel therapeutic agents with enhanced efficacy and tailored biological activities. This in-depth technical guide explores the diverse chemical modifications of neamine, summarizing key quantitative data, detailing experimental protocols, and visualizing important molecular interactions and synthetic pathways.

Modifications of the Neamine Core: A Summary of Synthetic Strategies

Chemical modifications of neamine have been extensively explored to overcome challenges such as antibiotic resistance and to expand its therapeutic applications beyond antibacterial agents. These modifications primarily target the hydroxyl and amino groups of the 2-deoxystreptamine (2-DOS) and the 6'-aminoglucose rings.

Modifications at the Hydroxyl Groups

The hydroxyl groups at the 5, 6, 3', and 4' positions of neamine are frequent targets for modification to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

  • 5- and 6-O-Modifications: Derivatives at the O5 or O6 positions of 1-N-((S)-4-amino-2-hydroxybutyryl)-3',4'-dideoxyneamine have been synthesized. Notably, a 5-O-aminoethylaminocarbonyl derivative demonstrated effective activity against Staphylococcus aureus expressing a bifunctional aminoglycoside-modifying enzyme.[1]

  • 5-Hydroxyl Group Modifications: The 5-hydroxyl group has been a key site for introducing various functionalities. For instance, connecting arginine or lysine to this position using an ethylenediamine linker has been shown to enhance the binding affinity of neamine to the A site of 16S rRNA and TAR RNA.[2]

  • Amphiphilic Derivatives: Capping one to four hydroxyl functions with aromatic rings like phenyl, naphthyl, pyridyl, or quinolyl has led to the development of amphiphilic neamine derivatives.[3][4] The 3',4'-, 3',6-, and 3',4',6- 2-naphthylmethylene derivatives have shown significant activity against both sensitive and resistant Staphylococcus aureus strains.[3][4] Some of these derivatives are believed to act by destabilizing the bacterial membrane rather than solely inhibiting protein synthesis.[3][4][5]

  • Deoxy Derivatives: The removal of one or two hydroxyl groups from the 2-deoxystreptamine moiety has resulted in 5- and 6-deoxyneamines, as well as 5,6-dideoxyneamine, with altered antimicrobial activities.[6][7]

  • Regioselective Glycosylation: The introduction of a sugar unit at either the O5 or O6 position of various neamine derivatives has been achieved with excellent selectivity and yields, providing a facile route to kanamycin B related analogues.[8]

Modifications at the Amino Groups

The amino groups of neamine are crucial for its interaction with RNA and are often modified to enhance binding affinity and specificity.

  • N-Acylation: N-acylation of amines is a common strategy in medicinal chemistry.[9][10][11][12] In the context of neamine, this modification can influence the molecule's interaction with its biological targets.

  • Arginine Conjugates: Conjugating arginine to neamine has been explored to create potent anti-HIV-1 agents. These conjugates can interfere with the gp120-CXCR4 interaction, inhibiting viral entry into human cells.[13] The number of arginine units attached to the neamine core significantly impacts the antiviral activity, with hexa-arginine-neomycin conjugates showing the highest potency.[13]

Other Modifications
  • Pseudodisaccharide Derivatives: Novel neamine analogues with functional group manipulations on the 2-deoxystreptamine (2-DOS) ring or the sugar ring have been synthesized as pseudodisaccharides.[14][15] Some of these analogues exhibit comparable 16S rRNA binding affinities to neamine but lower affinity for 18S rRNA, suggesting potentially lower toxicity in mammals.[14][15]

  • Neamine Mimetics: 4-heterocyclic 2-deoxystreptamine derivatives have been synthesized as mimetics of neamine for RNA recognition.[16]

  • Dinucleotide and PNA Conjugates: Neamine has been conjugated with dinucleotides and peptide nucleic acids (PNA) to modulate its RNA binding properties.[17] While neamine-dinucleotide conjugates showed weak binding, some neamine-PNA conjugates exhibited binding affinities to TAR RNA that were two-fold higher than that of neamine.[17]

Quantitative Data on Modified Neamine Derivatives

The following tables summarize the biological activities of various neamine derivatives, providing a comparative overview of their efficacy.

Table 1: Antibacterial Activity of Amphiphilic Neamine Derivatives

DerivativeTarget OrganismMIC (µg/mL)Reference
3',4'-(2-naphthylmethylene)S. aureus (sensitive & resistant)Active[3][4]
3',6-(2-naphthylmethylene)S. aureus (sensitive & resistant)Active[3][4]
3',4',6-(2-naphthylmethylene)S. aureus (sensitive & resistant), Gram (-) bacteriaActive[3][4]
3',6-dinonyl neamineP. aeruginosa, E. coli, S. aureus (including MRSA)1-2[18]
3',6-di(dimethyloctyl) neamineP. aeruginosa, E. coli (including β-lactamase producers)1-2[18]

Table 2: RNA Binding Affinity of Modified Neamine Derivatives

DerivativeRNA TargetBinding Affinity (Relative to Neamine)Reference
5-O-(Arginine-linker)16S rRNA A site, TAR RNAEnhanced[2]
5-O-(Lysine-linker)16S rRNA A site, TAR RNAEnhanced[2]
Pseudodisaccharide Analogs (4 compounds)16S rRNAComparable[14][15]
Pseudodisaccharide Analogs18S rRNALower[14][15]
Neamine-PNA conjugates (14a, 14d)TAR RNA~2-fold higher[17]
Neamine-dinucleotide conjugates16S, 18S, TAR RNAVery weak[17]

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and evaluation of modified neamine derivatives, based on the cited literature.

General Synthesis of Amphiphilic Neamine Derivatives[3][20]
  • Protection of Amino Groups: The amino groups of neamine are first protected, for example, using trityl groups.

  • Alkylation of Hydroxyl Groups: The protected neamine is then reacted with an arylmethylene bromide (e.g., 2-bromomethylnaphthalene) in a suitable solvent system (e.g., DMF/THF) in the presence of a base (e.g., NaH) to alkylate the hydroxyl groups. The solvent composition can be varied to control the selectivity of the reaction.

  • Deprotection: The protecting groups on the amino functions are selectively removed under acidic conditions (e.g., TFA) to yield the final amphiphilic neamine derivative.

Synthesis of Neamine-Amino Acid Conjugates[2]
  • Linker Attachment: A linker, such as ethylenediamine, is attached to the 5-hydroxyl group of a suitably protected neamine derivative.

  • Amino Acid Coupling: The desired amino acid (e.g., arginine or lysine) is then coupled to the linker using standard peptide coupling methods.

  • Deprotection: Global deprotection of the protecting groups yields the final neamine-amino acid conjugate.

Evaluation of Antibacterial Activity (MIC Determination)[3]

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly:

  • Bacterial strains are grown to a specific optical density.

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • The bacterial suspension is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

RNA Binding Assays (Surface Plasmon Resonance - SPR)[18]
  • Immobilization: The target RNA (e.g., 16S rRNA A-site) is biotinylated and immobilized on a streptavidin-coated sensor chip.

  • Binding Analysis: Solutions of the neamine derivatives at various concentrations are flowed over the sensor chip.

  • Data Acquisition: The binding and dissociation of the compounds are monitored in real-time by measuring the change in the SPR signal.

  • Affinity Determination: The binding affinities (e.g., dissociation constants, Kd) are calculated by fitting the sensorgram data to an appropriate binding model.

Visualizing Molecular Pathways and Relationships

Graphviz diagrams are provided below to illustrate key concepts related to neamine modification and its mechanism of action.

Synthesis_of_Amphiphilic_Neamine Neamine Neamine Protected_Neamine Protected Neamine (e.g., N-Trityl) Neamine->Protected_Neamine Protection Alkylated_Intermediate Alkylated Intermediate Protected_Neamine->Alkylated_Intermediate Alkylation (NaH, DMF/THF) Arylmethylene_Bromide Arylmethylene Bromide (e.g., 2-Naphthylmethylene bromide) Arylmethylene_Bromide->Alkylated_Intermediate Amphiphilic_Neamine Amphiphilic Neamine Derivative Alkylated_Intermediate->Amphiphilic_Neamine Deprotection (TFA)

Caption: Synthetic workflow for amphiphilic neamine derivatives.

Neamine_MoA_and_Modification_Strategy cluster_MoA Mechanism of Action cluster_Modification Modification Strategies cluster_Outcomes Improved Properties Neamine Neamine Bacterial_Ribosome Bacterial Ribosome (16S rRNA A-site) Neamine->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to Hydroxyl_Mod Hydroxyl Group Modifications (e.g., Amphiphilic derivatives) Overcome_Resistance Overcome Resistance Hydroxyl_Mod->Overcome_Resistance Altered_Targeting Altered Targeting (e.g., Membrane disruption) Hydroxyl_Mod->Altered_Targeting Amino_Mod Amino Group Modifications (e.g., Arginine conjugation) Enhanced_Activity Enhanced Activity (Antibacterial, Anti-HIV) Amino_Mod->Enhanced_Activity Core_Mod Core Structure Modifications (e.g., Deoxy derivatives) Core_Mod->Overcome_Resistance Core_Mod->Enhanced_Activity

Caption: Neamine's mechanism and modification strategies for improved properties.

Structure_Activity_Relationship cluster_Modifications Chemical Modifications cluster_Activities Resulting Biological Activities Neamine_Core Neamine Core Lipophilic_Subst Addition of Lipophilic Groups (e.g., Naphthylmethylene) Neamine_Core->Lipophilic_Subst Positive_Charge Increased Positive Charge (e.g., Arginine Conjugation) Neamine_Core->Positive_Charge Hydroxyl_Removal Hydroxyl Group Removal Neamine_Core->Hydroxyl_Removal Membrane_Disruption Membrane Disruption Lipophilic_Subst->Membrane_Disruption Leads to Enhanced_RNA_Binding Enhanced RNA Binding Positive_Charge->Enhanced_RNA_Binding Leads to Overcome_Enzymatic_Mod Overcoming Enzymatic Modification Hydroxyl_Removal->Overcome_Enzymatic_Mod Can lead to

References

Methodological & Application

Application Notes and Protocols: Utilizing Neamine Hydrochloride in Ribosome Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, the core structural motif of many aminoglycoside antibiotics, is a critical component for their interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] As a 4,5-substituted 2-deoxystreptamine (2-DOS) compound, neamine plays a pivotal role in the binding of these antibiotics to ribosomal RNA (rRNA), leading to the disruption of key translational processes.[3] Understanding the binding characteristics of neamine hydrochloride, a salt form of neamine, to the ribosome is fundamental for the development of novel antibiotics and for elucidating mechanisms of antibiotic resistance.

Neamine-containing aminoglycosides primarily target the aminoacyl-tRNA site (A-site) within helix 44 (h44) of the 16S rRNA in the small ribosomal subunit (30S).[1][2][4] This interaction induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out, a state that is typically associated with the binding of a cognate tRNA-mRNA complex.[1] This drug-induced conformational change leads to misreading of the genetic code and inhibits the translocation of the tRNA-mRNA complex from the A-site to the P-site.[1][2]

Furthermore, a secondary binding site for aminoglycosides has been identified in helix 69 (H69) of the 23S rRNA in the large ribosomal subunit (50S).[3][5][6] Binding at this site can interfere with ribosome recycling by stabilizing the interaction between the large and small subunits, thus preventing their dissociation after a round of translation.[3][5] The ability of neamine and its derivatives to interact with these crucial ribosomal sites underscores their importance in inhibiting bacterial protein synthesis.[7]

These application notes provide a detailed protocol for conducting a ribosome binding assay using this compound, enabling researchers to quantify its interaction with the bacterial ribosome.

Quantitative Data Summary

The following table summarizes the dissociation constants (Kd) for neamine-containing aminoglycosides binding to the bacterial ribosome or its RNA components. This data provides a reference for the expected binding affinity of this compound.

CompoundTargetMethodDissociation Constant (Kd)Reference
Neomycin BUnmodified E. coli H69 hairpin of 23S rRNANon-linear regression of melting data0.3 ± 0.1 µM[6]
TobramycinUnmodified E. coli H69 hairpin of 23S rRNANon-linear regression of melting data0.2 ± 0.2 µM[6]
ParomomycinUnmodified E. coli H69 hairpin of 23S rRNANon-linear regression of melting data5.4 ± 1.1 µM[6]
ParomomycinΨ-modified E. coli H69 hairpin of 23S rRNAIsothermal Titration Calorimetry2.6 ± 0.1 µM[6]

Experimental Protocols

Protocol: Nitrocellulose Filter Binding Assay for this compound and Ribosome Interaction

This protocol describes a method to determine the binding affinity of this compound to bacterial 70S ribosomes. The assay is based on the principle that ribosomes and ribosome-ligand complexes are retained by a nitrocellulose membrane, whereas unbound small molecules like this compound pass through. By using a radiolabeled ligand or a competitive binding format, the amount of bound ligand can be quantified.

Materials and Reagents:

  • 70S ribosomes from E. coli (or other relevant bacterial species)

  • This compound (or a radiolabeled version)

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT

  • Wash Buffer: Same composition as Binding Buffer

  • Nitrocellulose membranes (0.45 µm pore size)

  • Microporous filter manifold

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Unlabeled this compound (for competition assay)

  • Radiolabeled aminoglycoside with known binding properties (e.g., [3H]-Gentamicin, for competition assay)

Procedure:

  • Preparation of Ribosomes: Thaw purified 70S ribosomes on ice. Dilute the ribosomes to the desired stock concentration in Binding Buffer. The final concentration in the assay will typically be in the low nanomolar range.

  • Preparation of Ligands:

    • Direct Binding Assay: Prepare a series of dilutions of radiolabeled this compound in Binding Buffer.

    • Competition Binding Assay: Prepare a series of dilutions of unlabeled this compound. The radiolabeled ligand should be kept at a constant concentration, typically at or below its Kd.

  • Binding Reaction:

    • In microcentrifuge tubes, set up the binding reactions. The final volume is typically 50-100 µL.

    • Add the appropriate amount of Binding Buffer.

    • Add the bacterial 70S ribosomes to a final concentration of (e.g.) 10 nM.

    • Add the radiolabeled this compound (for direct binding) or the constant concentration of radiolabeled ligand and varying concentrations of unlabeled this compound (for competition binding).

    • Incubate the reactions at room temperature (or 37°C) for 30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Pre-soak the nitrocellulose membranes in Wash Buffer for at least 10 minutes before use.

    • Assemble the filter manifold with the pre-soaked membranes.

    • Apply a vacuum to the manifold.

    • Filter each binding reaction through a separate membrane.

    • Immediately wash each membrane with 3 x 1 mL of ice-cold Wash Buffer to remove unbound ligand.

  • Quantification:

    • Carefully remove the membranes from the manifold and place them in individual scintillation vials.

    • Add 5 mL of scintillation fluid to each vial.

    • Cap the vials and vortex briefly.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Direct Binding: Plot the amount of bound radiolabeled ligand (in cpm or dpm) as a function of the total ligand concentration. Fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd) and the maximum binding (Bmax).

    • Competition Binding: Plot the amount of bound radiolabeled ligand as a function of the log concentration of the unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway: Mechanism of Action of Neamine on the Ribosome

Neamine_Mechanism 30S_Subunit 30S Subunit (A-site in h44) Miscoding Miscoding 30S_Subunit->Miscoding Translocation_Inhibition Translocation_Inhibition 30S_Subunit->Translocation_Inhibition 50S_Subunit 50S Subunit (H69) Recycling_Inhibition Recycling_Inhibition 50S_Subunit->Recycling_Inhibition Neamine Neamine Neamine->30S_Subunit Binds to A-site Neamine->50S_Subunit Binds to H69 Protein_Synthesis Normal Protein Synthesis Disrupted_Synthesis Disrupted Protein Synthesis Miscoding->Disrupted_Synthesis Translocation_Inhibition->Disrupted_Synthesis Recycling_Inhibition->Disrupted_Synthesis

Caption: Mechanism of Neamine-induced disruption of protein synthesis.

Experimental Workflow: Ribosome Binding Assay

Ribosome_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Ribosomes, This compound, and Buffers Start->Prepare_Reagents Incubation Incubate Ribosomes with Neamine (Equilibrium Binding) Prepare_Reagents->Incubation Filtration Filter through Nitrocellulose Membrane Incubation->Filtration Washing Wash Membrane to Remove Unbound Ligand Filtration->Washing Quantification Quantify Bound Ligand (e.g., Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis (Calculate Kd or IC50) Quantification->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Studying RNA-Ligand Interactions Using Neamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neamine hydrochloride, a core component of the aminoglycoside antibiotic neomycin, serves as a valuable tool for investigating RNA-ligand interactions.[1] Its ability to bind to specific RNA structures, particularly the A-site of bacterial ribosomal RNA, makes it an excellent model compound and starting point for the design of novel RNA-targeting therapeutics.[2][3] These application notes provide a comprehensive overview of the use of this compound in RNA-ligand interaction studies, including quantitative binding data, detailed experimental protocols, and a logical workflow for such investigations.

Neamine exerts its antibiotic effect by binding to the 30S ribosomal subunit, which disrupts bacterial protein synthesis.[4] This interaction is primarily with the 16S rRNA component.[3] The neamine core is responsible for the specific recognition of the RNA A-site.[2] This property has been exploited to study the binding dynamics and structural requirements for RNA recognition. Furthermore, neamine and its derivatives have been investigated as inhibitors of other biologically important RNA molecules, such as the HIV-1 trans-activation response (TAR) element.[5][6]

Data Presentation: Quantitative Analysis of Neamine-RNA Interactions

The following tables summarize the binding affinities and inhibitory concentrations of neamine and its derivatives with various RNA targets. This data is crucial for comparing the efficacy and specificity of these interactions.

LigandRNA TargetMethodBinding Affinity (Kd)Reference
NeomycinHIV-1 TAR RNANot Specified~100-fold decrease with inosine substitutions in the lower stem[7]
Amikacin (Aminoglycoside)Aptamer A1 (2'-5' linked)ITC1.5 µM[8]
NeomycinAptamer A (native)ITC1 nM[8]
LigandRNA TargetAssayIC50Reference
Neamine DimersHIV-1 TAR RNAFluorimetric Tat-TAR Inhibition Assay17-85 times lower than neomycin[5]
3',6'-dinonyl neamineP. aeruginosa (BEL-1, PER-1, CTX-M-15 S208/1R2)Minimum Inhibitory Concentration (MIC)1–2 µg/mL[9]
3',6-di(dimethyloctyl) neamineP. aeruginosa (BEL-1, PER-1, CTX-M-15 S208/1R2)Minimum Inhibitory Concentration (MIC)1–2 µg/mL[9]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the interaction between this compound and a target RNA molecule.

experimental_workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_structural Structural & Footprinting Analysis cluster_validation Functional Validation prep_rna RNA Target Preparation (In vitro transcription or purchase) spr Surface Plasmon Resonance (SPR) (Kinetics: k_on, k_off, K_d) prep_rna->spr itc Isothermal Titration Calorimetry (ITC) (Thermodynamics: K_d, ΔH, ΔS) prep_rna->itc nmr NMR Spectroscopy (Structural Details) prep_rna->nmr prep_neamine This compound Solution Preparation prep_neamine->spr prep_neamine->itc prep_neamine->nmr trnoe Transferred NOE NMR (Bound Conformation) spr->trnoe itc->trnoe nmr->trnoe footprinting RNase Footprinting (Binding Site Identification) trnoe->footprinting cd Circular Dichroism (Conformational Changes) trnoe->cd in_vitro_assay In vitro Functional Assay (e.g., Tat-TAR inhibition) footprinting->in_vitro_assay cd->in_vitro_assay

Caption: A logical workflow for studying neamine-RNA interactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (neamine) and an analyte (RNA).[10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated SA chip for biotinylated RNA)[11]

  • Biotinylated target RNA

  • This compound

  • Running buffer (e.g., HBS-EP: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4)[11]

  • Regeneration solution (if necessary)

Protocol:

  • RNA Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the biotinylated RNA over the streptavidin-coated sensor surface to achieve a stable baseline, indicating immobilization.[11] A capture of 800-1000 RU is a reasonable target.[11]

  • Binding Assay:

    • Prepare a series of this compound dilutions in running buffer. The concentrations should ideally span a range from 10-fold below to 10-fold above the expected dissociation constant (Kd).[12]

    • Inject the neamine solutions sequentially over the immobilized RNA surface, starting with the lowest concentration. Each injection cycle should consist of:

      • Association phase: Flow of neamine solution over the sensor surface.[13]

      • Steady-state phase: A period where the binding reaches equilibrium.[13]

      • Dissociation phase: Flow of running buffer to monitor the dissociation of the neamine-RNA complex.[13]

    • A buffer-only injection should be performed as a control (blank).

  • Regeneration (Optional):

    • If the neamine does not fully dissociate, inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection. The choice of regeneration solution needs to be optimized to ensure it removes the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[14]

Materials:

  • Isothermal titration calorimeter

  • Target RNA

  • This compound

  • Dialysis buffer (matched for both RNA and neamine solutions)

Protocol:

  • Sample Preparation:

    • Prepare the RNA solution in the dialysis buffer.

    • Prepare the this compound solution in the same dialysis buffer from the final dialysis step of the RNA to minimize buffer mismatch effects.

    • Degas both solutions to prevent air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the RNA solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. The concentration of neamine in the syringe should be 10-20 times that of the RNA in the cell.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

    • Perform a series of injections of the neamine solution into the RNA solution.

    • A control experiment should be performed by injecting neamine into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • The raw data (heat pulses per injection) is integrated to obtain the heat change for each injection.

    • The heat of dilution from the control experiment is subtracted.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated as 1/Ka), and the enthalpy of binding (ΔH).[14] The entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Transferred Nuclear Overhauser Effect (trNOE) NMR Spectroscopy for Structural Analysis

trNOE NMR is used to determine the conformation of a small ligand when it is bound to a much larger macromolecule, such as RNA.[3][15] This technique relies on the transfer of magnetization from the bound state to the free state of the ligand.[16]

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • NMR tubes

  • Target RNA

  • This compound

  • NMR buffer (e.g., containing Mg2+ to reduce non-specific binding)[15] in D2O

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target RNA in the NMR buffer.

    • Prepare a solution of this compound in the same buffer. The ligand should be in molar excess (e.g., 10-30 fold) relative to the RNA.

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum to confirm the presence of both RNA and neamine and to check for any aggregation.

    • Acquire a 2D NOESY or ROESY spectrum. The mixing time should be optimized to maximize the transferred NOE signals.

    • A control spectrum of neamine alone should be acquired under the same conditions to ensure that the observed NOEs are indeed transferred from the bound state.

  • Data Analysis:

    • In the 2D spectrum of the mixture, cross-peaks between protons of neamine will have the opposite sign to the diagonal peaks, which is characteristic of a high-molecular-weight complex.

    • The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons in the bound state.

    • These distance restraints can be used in molecular modeling programs to calculate the three-dimensional structure of neamine when bound to the RNA.

RNase Footprinting for Binding Site Identification

RNase footprinting is a technique used to identify the specific binding site of a ligand on an RNA molecule. The principle is that the bound ligand protects the RNA from cleavage by an RNase.[17][18]

Materials:

  • 32P-labeled target RNA

  • This compound

  • RNase (e.g., RNase T1, RNase T2, or RNase I)[17][18]

  • Binding buffer

  • Denaturing polyacrylamide gel

  • Phosphorimager or X-ray film

Protocol:

  • RNA Labeling and Purification:

    • The target RNA is typically 5'-end labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

    • The labeled RNA is purified by denaturing polyacrylamide gel electrophoresis.

  • Binding and Cleavage Reaction:

    • The labeled RNA is refolded by heating and slow cooling in the binding buffer.

    • The RNA is incubated with increasing concentrations of this compound to allow binding equilibrium to be reached.

    • A limited amount of RNase is added to the reaction mixtures to achieve, on average, one cut per RNA molecule.

    • Control reactions should be included: RNA alone, RNA with RNase but no neamine, and a sequencing ladder of the RNA.

  • Analysis of Cleavage Products:

    • The reactions are stopped, and the RNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

    • The gel is exposed to a phosphorimager screen or X-ray film.

    • The regions where neamine is bound will be protected from cleavage, resulting in a "footprint" – a region of the gel with a reduced intensity of bands compared to the control lane without neamine.

Circular Dichroism (CD) Spectroscopy for Conformational Change Analysis

CD spectroscopy can be used to detect changes in the secondary structure of an RNA molecule upon ligand binding.[7]

Materials:

  • CD spectropolarimeter

  • Quartz cuvettes

  • Target RNA

  • This compound

  • CD buffer

Protocol:

  • Sample Preparation:

    • Prepare solutions of the target RNA and this compound in the CD buffer.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the RNA alone in the far-UV region (typically 200-320 nm).

    • Titrate the RNA solution with increasing concentrations of this compound and record a CD spectrum after each addition.

  • Data Analysis:

    • Changes in the CD signal, such as a shift in the wavelength of maximum or minimum ellipticity or a change in the magnitude of the signal, indicate a conformational change in the RNA upon neamine binding.[7] For example, an increase in ellipticity at 265 nm has been observed for TAR RNA upon neomycin binding.[7]

References

Application Notes and Protocols for In Vitro Translation Inhibition Using Neamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine hydrochloride, the core structural component of many aminoglycoside antibiotics, is a potent inhibitor of protein synthesis. It serves as a valuable tool for studying the mechanisms of translation and for the development of novel antibacterial agents. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on both prokaryotic and eukaryotic in vitro translation systems.

Mechanism of Action: this compound exerts its inhibitory effect by binding to the A-site of the ribosomal RNA (rRNA). This interaction interferes with the fidelity of codon recognition and disrupts the translocation step of elongation, ultimately leading to the cessation of protein synthesis.[1][2]

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). Below are representative IC50 values for neamine and related aminoglycosides in prokaryotic and eukaryotic in vitro translation systems.

CompoundIn Vitro Translation SystemIC50 / KᵢReference
Neamine E. coli Ribosomes (Recycling Inhibition)~1.9 µM (IC50)[3]
Arbekacin (Neamine derivative) E. coli Reconstituted System (GFP synthesis)125 nM (Kᵢ)[1]
Neomycin E. coli Ribosomes (Recycling Inhibition)~1.9 µM (IC50)[3]
Tobramycin E. coli Ribosomes (Recycling Inhibition)~23 µM (IC50)[3]
Paromomycin Trypanosoma cruzi extract>10 µM[4]

Note: IC50 values can vary depending on the specific components and conditions of the in vitro translation system.

Signaling Pathway and Experimental Workflow

Mechanism of Neamine-Induced Translation Inhibition

The following diagram illustrates the key steps in prokaryotic translation and the points of inhibition by this compound.

neamine_inhibition cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibition Inhibition by Neamine 30S 30S Subunit Initiation_Complex 30S Initiation Complex 30S->Initiation_Complex + mRNA, fMet-tRNA, IFs mRNA mRNA fMet-tRNA fMet-tRNA 70S_IC 70S Initiation Complex Initiation_Complex->70S_IC + 50S Subunit 50S 50S Subunit A_site_empty A-site vacant 70S_IC->A_site_empty Enters Elongation tRNA_binding Aminoacyl-tRNA binding to A-site A_site_empty->tRNA_binding Peptide_bond Peptide Bond Formation tRNA_binding->Peptide_bond Inhibition_node Translation Inhibition Translocation Translocation Peptide_bond->Translocation Translocation->A_site_empty Neamine Neamine Hydrochloride A_site_binding Binds to A-site of 16S rRNA Neamine->A_site_binding A_site_binding->tRNA_binding Induces misreading A_site_binding->Translocation Blocks translocation

Caption: Mechanism of translation inhibition by this compound.

Experimental Workflow for In Vitro Translation Inhibition Assay

experimental_workflow Start Start Prepare_Reagents Prepare In Vitro Translation Mix (Lysate, Amino Acids, Energy Source) Start->Prepare_Reagents Prepare_Neamine Prepare Serial Dilutions of This compound Prepare_Reagents->Prepare_Neamine Add_Template Add mRNA/DNA Template (e.g., Luciferase) Prepare_Neamine->Add_Template Add_Neamine Add Neamine Dilutions to Respective Reactions Add_Template->Add_Neamine Incubate Incubate at Optimal Temperature (e.g., 37°C for E. coli, 30°C for Rabbit Reticulocyte) Add_Neamine->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence for Luciferase) Incubate->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining in vitro translation inhibition.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (MW: 468.2 g/mol )

  • Solvent: Nuclease-free water or PBS (pH 7.2). This compound is soluble in PBS at 10 mg/mL.[5]

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.682 mg of this compound in 1 mL of nuclease-free water.

    • Vortex briefly to ensure complete dissolution.

    • Sterile filter the solution through a 0.22 µm filter.

    • Aliquot and store at -20°C for long-term use.[5] Avoid repeated freeze-thaw cycles.

Protocol 1: Prokaryotic In Vitro Translation Inhibition Assay (E. coli S30 Extract)

This protocol is adapted from standard procedures for E. coli based cell-free protein synthesis.

Materials:

  • E. coli S30 extract kit (commercial kits are recommended for consistency)

  • Amino acid mixture

  • Energy source (ATP, GTP, creatine phosphate, creatine kinase)

  • DNA or mRNA template encoding a reporter protein (e.g., firefly luciferase, GFP)

  • This compound stock solution

  • Nuclease-free water

  • Luminometer or fluorometer

Procedure:

  • Thaw all components on ice.

  • Prepare a master mix containing the S30 extract, amino acids, and energy source according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in nuclease-free water. A typical concentration range to test would be from 10 nM to 100 µM.

  • In a microplate, set up the reactions as follows for a 25 µL final volume:

    • x µL of in vitro translation master mix

    • 1 µL of DNA/mRNA template (concentration as recommended by the kit)

    • 2.5 µL of 10x this compound dilution (or water for the no-inhibitor control)

    • Nuclease-free water to a final volume of 25 µL.

  • Include a "no template" control to measure background signal.

  • Incubate the plate at 37°C for 1-2 hours.

  • After incubation, measure the reporter signal (e.g., for luciferase, add the substrate and measure luminescence).

  • Data Analysis:

    • Subtract the background signal (no template control) from all readings.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Eukaryotic In Vitro Translation Inhibition Assay (Rabbit Reticulocyte Lysate)

This protocol is based on standard procedures using rabbit reticulocyte lysate systems.

Materials:

  • Rabbit Reticulocyte Lysate kit (nuclease-treated)

  • Amino acid mixture (minus methionine if using ³⁵S-methionine for detection)

  • Energy source

  • Capped mRNA template encoding a reporter protein (e.g., firefly luciferase)

  • This compound stock solution

  • Nuclease-free water

  • Luminometer or scintillation counter

Procedure:

  • Thaw all components on ice.

  • Prepare a master mix containing the rabbit reticulocyte lysate, amino acids, and energy source as per the manufacturer's protocol.

  • Prepare serial dilutions of this compound. A higher concentration range may be needed compared to prokaryotic systems (e.g., 1 µM to 1 mM).

  • Set up the reactions in a microplate (25 µL final volume):

    • x µL of in vitro translation master mix

    • 1 µL of capped mRNA template

    • 2.5 µL of 10x this compound dilution (or water for control)

    • Nuclease-free water to 25 µL.

  • Include "no template" and "no inhibitor" controls.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Measure the reporter signal.

  • Data Analysis: Perform data analysis as described in the prokaryotic protocol to determine the IC50 value.

Troubleshooting and Expected Results

IssuePossible CauseSuggested Solution
No or low signal in all wells Inactive lysate or degraded templateUse a fresh kit and ensure proper storage of all components. Verify template integrity via gel electrophoresis.
High background signal Contamination of reagentsUse nuclease-free water and tips. Prepare fresh reagents.
Inconsistent results Pipetting errors or improper mixingEnsure accurate pipetting and gently mix all reactions.
No inhibition observed Incorrect concentration range of NeamineTest a broader range of concentrations, including higher concentrations for eukaryotic systems.

Expected Results:

  • A dose-dependent decrease in reporter protein synthesis should be observed with increasing concentrations of this compound.

  • Neamine is expected to be more potent in prokaryotic systems compared to eukaryotic systems, resulting in a lower IC50 value.

  • The inhibition curve should be sigmoidal when plotted on a semi-log scale, allowing for the accurate determination of the IC50.

By following these protocols, researchers can effectively characterize the inhibitory properties of this compound on in vitro translation, providing valuable insights for both basic research and drug development applications.

References

Application of Neamine Hydrochloride in Bacterial Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neamine hydrochloride, an aminoglycoside antibiotic, is a key structural component of the neomycin and paromomycin antibiotics. It serves as a valuable tool for researchers in microbiology, drug discovery, and molecular biology to investigate bacterial protein synthesis and develop novel antimicrobial agents. This document provides detailed application notes and protocols for the use of this compound and its derivatives in bacterial cell culture.

Neamine's primary mechanism of action involves binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1][2] This interaction disrupts the fidelity of protein synthesis, leading to the incorporation of incorrect amino acids and the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death. While Neamine itself exhibits broad-spectrum antibacterial activity, its potency is generally lower than that of its larger aminoglycoside counterparts.[3] Consequently, much research has focused on the synthesis of amphiphilic neamine derivatives, which demonstrate enhanced antibacterial efficacy through a dual mechanism of action: inhibition of protein synthesis and disruption of the bacterial cell membrane.[4][5]

Data Presentation: Antimicrobial Activity of Neamine and Its Derivatives

The antibacterial efficacy of Neamine and its derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for various neamine compounds against key bacterial species. It is important to note that the parent compound, this compound, is often reported as having low activity or being inactive against several bacterial strains, and specific MIC values are not always available in the literature.[1][2]

CompoundBacterial SpeciesStrainMIC (µg/mL)Reference
Neamine Pseudomonas aeruginosaATCC 27853Inactive[1]
Escherichia coliMultiple StrainsGlobally Inactive[2]
3′,6-dinonyl neamine Pseudomonas aeruginosaATCC 278531[1]
Pseudomonas aeruginosaColistin-Resistant Strains2 - 8[1]
Escherichia coliResistant Strains1 - 2[2]
3′,6-di(dimethyloctyl) neamine Pseudomonas aeruginosaResistant Strains1[2]
Escherichia coliResistant Strains1[2]
3′,4′,6-tri-2-naphthylmethylene neamine Staphylococcus aureusMRSA-
Gram-negative bacteriaMultiple Strains-

Note: "Inactive" indicates that the compound did not inhibit bacterial growth at the tested concentrations. "-" indicates that while activity was reported, a specific MIC value was not provided in the cited source.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound or its derivatives against a bacterial strain using the broth microdilution method.

Materials:

  • This compound or derivative

  • Bacterial strain of interest (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile deionized water or appropriate solvent for the test compound

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 3-5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard, or an optical density at 600 nm (OD₆₀₀) of 0.08-0.1).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a sterile solvent (e.g., water).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The final concentrations in the assay plate should typically range from 0.125 to 128 µg/mL, though this may need to be adjusted based on the expected potency of the compound.

  • Assay Plate Setup:

    • Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound dilution to each well, starting with the highest concentration and proceeding with the serial dilutions.

    • The final volume in each well before adding the bacterial inoculum is 100 µL.

    • Include a positive control well (containing only CAMHB and the bacterial inoculum) and a negative control well (containing only CAMHB).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

  • This compound

  • E. coli S30 cell-free extract system (commercially available)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mix

  • Energy source (ATP, GTP)

  • Reaction buffer

  • Nuclease-free water

  • Luminometer or spectrophotometer (depending on the reporter protein)

  • 37°C incubator

Procedure:

  • Preparation of Reactions:

    • On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and energy source according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in nuclease-free water.

    • In separate microcentrifuge tubes or wells of a microplate, combine the master mix, plasmid DNA, and the different concentrations of this compound.

    • Include a positive control (no this compound) and a negative control (no plasmid DNA).

    • The final reaction volume is typically 15-50 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Detection of Reporter Protein Activity:

    • For luciferase: Add the luciferase substrate to each reaction and measure the luminescence using a luminometer.

    • For β-galactosidase: Add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits protein synthesis by 50%).

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in these application notes.

Neamine_Mechanism_of_Action cluster_bacterium Bacterial Cell Neamine Neamine Ribosome Ribosome Neamine->Ribosome Binds to 16S rRNA A-site Protein Protein Ribosome->Protein Correct Synthesis Non_functional_Protein Non_functional_Protein Ribosome->Non_functional_Protein Miscoding & Truncation mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Delivers Amino Acids Cell_Death Cell_Death Non_functional_Protein->Cell_Death Leads to MIC_Workflow A Prepare Bacterial Inoculum D Inoculate Plate A->D B Prepare Serial Dilutions of Neamine HCl C Set up 96-well Plate B->C C->D E Incubate at 37°C D->E F Read Plate for Turbidity E->F G Determine MIC F->G Protein_Synthesis_Inhibition_Workflow P1 Prepare Cell-Free System Master Mix P3 Set up Reactions P1->P3 P2 Prepare Neamine HCl Dilutions P2->P3 P4 Incubate at 37°C P3->P4 P5 Add Reporter Substrate P4->P5 P6 Measure Signal P5->P6 P7 Calculate % Inhibition & IC50 P6->P7

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Studies Using Neamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, a core structural component of many aminoglycoside antibiotics, is a key molecule in the study of antibiotic resistance and the development of novel antibacterial agents.[1][2][3][4] Its interaction with bacterial ribosomal RNA (rRNA) is a critical mechanism for its antibiotic activity.[2][4][5] Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions, making it an ideal platform to quantitatively analyze the binding kinetics of neamine with its biological targets.[6][7]

These application notes provide a detailed protocol for the immobilization of neamine hydrochloride onto a sensor chip surface and the subsequent kinetic analysis of its interaction with a target analyte, such as a specific RNA sequence or a protein that binds to aminoglycosides.

Principle of the Assay

This protocol utilizes amine coupling chemistry to covalently immobilize this compound to a carboxylated sensor surface (e.g., a CM5 sensor chip).[8][9][10] The primary amine groups on the neamine molecule serve as attachment points. The process involves three main steps:

  • Surface Activation: The carboxyl groups on the sensor chip are activated using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form reactive NHS-esters.[10][11]

  • Ligand Immobilization: this compound, dissolved in a suitable buffer, is injected over the activated surface. The primary amines of neamine react with the NHS-esters, forming stable amide bonds.

  • Deactivation: Any remaining unreacted NHS-esters are capped by injecting ethanolamine hydrochloride to prevent non-specific binding in subsequent steps.[10][11]

Once neamine is immobilized, the analyte of interest can be flowed over the surface to measure association and dissociation rates, providing valuable data on binding affinity and kinetics.

Data Presentation

The following table summarizes hypothetical binding kinetic data for the interaction of a bacterial 16S rRNA A-site construct (Analyte) with immobilized neamine (Ligand).

Interaction PairAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (M)
Neamine vs. 16S rRNA A-site2.5 x 10⁴1.2 x 10⁻³4.8 x 10⁻⁸ (48 nM)
Neamine vs. Mutant A-site1.1 x 10³3.4 x 10⁻²3.1 x 10⁻⁵ (31 µM)
Neamine vs. Non-specific RNANot DeterminedNot DeterminedNo significant binding

Experimental Protocols

Materials and Reagents
  • SPR instrument and sensor chips (e.g., CM5)

  • This compound

  • Analyte (e.g., purified RNA or protein)

  • Amine Coupling Kit containing:

    • 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)

    • 0.1 M N-hydroxysuccinimide (NHS)

    • 1 M Ethanolamine hydrochloride-NaOH, pH 8.5

  • Immobilization buffer: 10 mM Sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution: 10 mM Glycine-HCl, pH 2.5

  • High-purity water (Milli-Q or equivalent)

Protocol 1: Immobilization of this compound via Amine Coupling
  • System Preparation:

    • Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Sensor Surface Activation:

    • Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the EDC/NHS mixture over the selected flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.

  • Ligand Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in high-purity water.

    • Dilute the stock solution to a final concentration of 50 µg/mL in the immobilization buffer (10 mM Sodium acetate, pH 5.0).

  • Ligand Immobilization:

    • Inject the prepared neamine solution over the activated flow cell. The target immobilization level should be low for small molecule studies to minimize mass transport effects (e.g., aiming for ~50-100 Response Units, RU).[12]

  • Deactivation:

    • Inject 1 M Ethanolamine hydrochloride, pH 8.5 for 7 minutes at 10 µL/min to deactivate any remaining reactive groups on the surface.[10]

  • Stabilization:

    • Wash the surface with several injections of the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any non-covalently bound ligand and to stabilize the baseline.

Protocol 2: Kinetic Analysis of Analyte Binding
  • Analyte Preparation:

    • Prepare a series of analyte concentrations in the running buffer. The concentration range should ideally span from 0.1 to 10 times the expected KD value. For a KD of 48 nM, a concentration series of 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, and 250 nM would be appropriate.

  • Binding Measurement:

    • Inject the prepared analyte solutions in order of increasing concentration over the neamine-immobilized surface and a reference flow cell (deactivated with ethanolamine only).

    • Use a typical association time of 120-180 seconds and a dissociation time of 300-600 seconds. The flow rate should be high enough (e.g., 30 µL/min) to minimize mass transport limitations.

  • Regeneration:

    • After each analyte injection cycle, inject the regeneration solution (10 mM Glycine-HCl, pH 2.5) for 30-60 seconds to remove the bound analyte and prepare the surface for the next injection. Ensure the surface returns to the baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

experimental_workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis System_Prep System Equilibration (Running Buffer) Activation 1. Surface Activation (EDC/NHS Injection) System_Prep->Activation Ligand_Prep Prepare Neamine-HCl (50 µg/mL in NaOAc pH 5.0) Immobilization 2. Neamine Immobilization (Covalent Amide Bond Formation) Ligand_Prep->Immobilization Activation->Immobilization Deactivation 3. Deactivation (Ethanolamine-HCl Injection) Immobilization->Deactivation Analyte_Injection 4. Analyte Injection (Association Phase) Deactivation->Analyte_Injection Dissociation 5. Buffer Flow (Dissociation Phase) Analyte_Injection->Dissociation Regeneration 6. Surface Regeneration (Glycine-HCl Injection) Dissociation->Regeneration Regeneration->Analyte_Injection Next Concentration Cycle Data_Analysis 7. Data Analysis (ka, kd, KD determination) Regeneration->Data_Analysis After Final Cycle signaling_pathway cluster_ribosome Bacterial Ribosome (70S) A_Site 16S rRNA A-Site tRNA Aminoacyl-tRNA A_Site->tRNA Blocks Binding Protein_Synth Protein Synthesis (Elongation) A_Site->Protein_Synth Crucial for P_Site P-Site E_Site E-Site Neamine Neamine (Aminoglycoside) Neamine->A_Site Binds to Neamine->Protein_Synth Inhibits tRNA->Protein_Synth Required for Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death Essential for Viability

References

Neamine Hydrochloride: A Reference Standard for Analytical Excellence in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, an aminoglycoside antibiotic and a key structural component of neomycin and framycetin, serves as a critical reference standard in analytical chemistry. Its hydrochloride salt is employed to ensure the accuracy and reliability of analytical methods for determining related substances in pharmaceutical products. This document provides detailed application notes and protocols for the use of Neamine hydrochloride as a reference standard in the quality control of Framycetin Sulphate and Neomycin Sulphate, adhering to pharmacopoeial guidelines. Furthermore, an alternative High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) is presented for broader applicability.

Chemical and Physical Data

ParameterValue
Chemical Name 2-Deoxy-4-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-D-streptamine hydrochloride
Synonyms Neomycin A hydrochloride
CAS Number 15446-43-2 (tetrahydrochloride)
Molecular Formula C₁₂H₂₆N₄O₆ · 4HCl
Molecular Weight 468.2 g/mol
Appearance White or yellowish-white hygroscopic powder
Solubility Freely soluble in water, very slightly soluble in ethanol (96 per cent), practically insoluble in acetone.[1]

Application Note 1: Determination of Related Substances in Framycetin Sulphate and Neomycin Sulphate by HPLC-PAD (European Pharmacopoeia Method)

This protocol outlines the method for quantifying neamine and other related substances in Framycetin Sulphate and Neomycin Sulphate as specified in the European Pharmacopoeia.[1][2] this compound is utilized as an external reference standard for the quantification of Impurity A (Neamine).

Experimental Protocol

1. Preparation of Solutions

  • Test Solution: Dissolve 25.0 mg of the substance to be examined (Framycetin Sulphate or Neomycin Sulphate) in the mobile phase and dilute to 50.0 mL with the mobile phase.[1]

  • Reference Solution (a) - Framycetin Sulphate CRS: Dissolve the contents of a vial of Framycetin Sulphate CRS in the mobile phase to obtain a concentration of 0.5 mg/mL.[1]

  • Reference Solution (d) - Neamine CRS: Dissolve the contents of a vial of Neamine CRS (corresponding to 0.5 mg) in the mobile phase and dilute to 100.0 mL with the mobile phase.[1]

  • Reference Solution (e) - Neomycin Sulphate CRS: Dissolve 10 mg of Neomycin Sulphate CRS in the mobile phase and dilute to 100.0 mL with the mobile phase.

2. Chromatographic Conditions

ParameterSpecification
Stationary Phase Base-deactivated octadecylsilyl silica gel for chromatography R (5 µm)
Column Dimensions l = 0.25 m, Ø = 4.6 mm
Mobile Phase Mix 20.0 mL of trifluoroacetic acid R, 6.0 mL of carbonate-free sodium hydroxide solution R and 500 mL of water R, allow to equilibrate, dilute to 1000 mL with water R and degas.
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection Pulsed Amperometric Detector (PAD)

3. System Suitability

  • Resolution: The resolution between the peaks due to impurity C and neomycin B in the chromatogram obtained with reference solution (e) must be a minimum of 2.0. The volume of the carbonate-free sodium hydroxide solution in the mobile phase can be adjusted to meet this requirement.[2]

  • Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram obtained with a 1 in 100 dilution of reference solution (a) must be a minimum of 10.[2]

4. Data Analysis

The area of the neamine peak in the chromatogram of the test solution is compared with the area of the neamine peak in the chromatogram of reference solution (d) to determine the content of Impurity A.[2] The European Pharmacopoeia sets a limit for impurity A at not more than the area of the principal peak in the chromatogram obtained with reference solution (d), taking into account the declared content of neamine CRS (1.0 per cent).[2]

Experimental Workflow (HPLC-PAD)

HPLC_PAD_Workflow prep Solution Preparation hplc HPLC System prep->hplc Inject Samples column C18 Column 250 x 4.6 mm, 5 µm hplc->column Mobile Phase 0.7 mL/min detector Pulsed Amperometric Detector (PAD) column->detector data Data Acquisition and Analysis detector->data report Report Generation data->report

Caption: HPLC-PAD workflow for related substances.

Application Note 2: Analysis of Neomycin and Framycetin Sulphate by HPLC-ELSD

This method provides an alternative approach using an Evaporative Light Scattering Detector (ELSD), which is a universal detector that avoids the need for sample derivatization.

Experimental Protocol

1. Preparation of Solutions

  • Test Solution: Prepare a solution of the neomycin or framycetin sulphate sample in the mobile phase at a suitable concentration.

  • Reference Solution (Neamine): Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to obtain a known concentration.

2. Chromatographic Conditions

ParameterSpecification
Stationary Phase Polaris C18 reversed-phase column (3 µm)
Column Dimensions 150 mm x 4.6 mm i.d.
Mobile Phase 170mM trifluoroacetic acid (TFA) in water
Flow Rate 0.2 mL/min
Detection Evaporative Light Scattering Detector (ELSD)

3. Data Analysis

The response of the ELSD is not linear and often requires a logarithmic transformation for calibration curves. The peak areas of neamine in the sample chromatograms are compared to a calibration curve generated from the this compound reference standard to quantify its presence.

Logical Relationship of Analytical Methods

Analytical_Methods substance Neomycin / Framycetin Sulphate (Active Pharmaceutical Ingredient) impurities Related Substances (e.g., Neamine) substance->impurities separation HPLC Separation (Reversed-Phase) impurities->separation detection Detection separation->detection pad Pulsed Amperometric Detection (PAD) (Pharmacopoeial Method) detection->pad elsd Evaporative Light Scattering Detection (ELSD) (Alternative Method) detection->elsd quantification Quantification using This compound Reference Standard pad->quantification elsd->quantification

Caption: Relationship of analytical methods for impurity profiling.

References

Application Notes and Protocols for Studying the Antibacterial Activity of Neamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neamine, a core component of several aminoglycoside antibiotics, serves as a scaffold for the development of novel antibacterial agents.[1][2][3] Derivatives of neamine, particularly amphiphilic modifications, have demonstrated potent activity against a broad spectrum of bacteria, including multidrug-resistant strains.[2][4][5][6][7][8] These derivatives often exhibit a distinct mechanism of action from traditional aminoglycosides, primarily targeting the bacterial membrane, which reduces the likelihood of evolved resistance.[1][5][6]

These application notes provide a detailed framework for the experimental design and execution of studies aimed at characterizing the antibacterial properties of novel neamine derivatives. The protocols outlined below cover essential assays for determining antibacterial potency, bactericidal activity, anti-biofilm efficacy, and cytotoxicity.

Data Presentation

Quantitative data from the described experimental protocols should be meticulously recorded and organized to facilitate comparative analysis. The following tables provide templates for summarizing key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Neamine Derivatives

Neamine DerivativeStaphylococcus aureus (ATCC 25923)Pseudomonas aeruginosa (ATCC 27853)Methicillin-Resistant S. aureus (MRSA)Colistin-Resistant P. aeruginosa
Derivative A MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Derivative B MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Derivative C MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Neamine (Control) MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Gentamicin (Control) MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)

Table 2: Minimum Bactericidal Concentration (MBC) of Neamine Derivatives

Neamine DerivativeStaphylococcus aureus (ATCC 25923)Pseudomonas aeruginosa (ATCC 27853)
MBC (µg/mL) MBC (µg/mL)
Derivative A MBC ValueMBC Value
Derivative B MBC ValueMBC Value
Derivative C MBC ValueMBC Value
Neamine (Control) MBC ValueMBC Value
Gentamicin (Control) MBC ValueMBC Value

Table 3: Anti-Biofilm Activity of Neamine Derivatives against P. aeruginosa

Neamine DerivativeConcentration (x MIC)Biofilm Inhibition (%)Biofilm Eradication (%)
Derivative A 1x% Inhibition% Eradication
2x% Inhibition% Eradication
4x% Inhibition% Eradication
Derivative B 1x% Inhibition% Eradication
2x% Inhibition% Eradication
4x% Inhibition% Eradication
Gentamicin (Control) 1x% Inhibition% Eradication
2x% Inhibition% Eradication
4x% Inhibition% Eradication

Table 4: Cytotoxicity of Neamine Derivatives on Mammalian Cells (e.g., HeLa)

Neamine DerivativeConcentration (µg/mL)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)
Derivative A 10% Viability% Cytotoxicity
50% Viability% Cytotoxicity
100% Viability% Cytotoxicity
Derivative B 10% Viability% Cytotoxicity
50% Viability% Cytotoxicity
100% Viability% Cytotoxicity
Doxorubicin (Positive Control) 10% Viability% Cytotoxicity

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standard procedure for determining MIC values.[9][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for P. aeruginosa[11]

  • Bacterial strains

  • Neamine derivatives and control antibiotics

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a stock solution of each neamine derivative and control antibiotic.

  • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates.[12][13]

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for sterility controls) with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[12][13]

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600).[10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[14][15] This assay is performed as a subsequent step to the MIC assay.[14][16]

Materials:

  • MIC plates from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plate the aliquots onto MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[14][15]

Anti-Biofilm Assay

This assay evaluates the ability of neamine derivatives to inhibit biofilm formation and eradicate established biofilms. The crystal violet staining method is a common technique for quantifying biofilm biomass.[17]

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial strains (e.g., P. aeruginosa)

  • Neamine derivatives

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • PBS

Protocol for Biofilm Inhibition:

  • Prepare serial dilutions of the neamine derivatives in the growth medium in the 96-well plate.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[17]

  • Gently wash the wells with PBS to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 570 nm to quantify the biofilm biomass.

Protocol for Biofilm Eradication:

  • First, establish biofilms by incubating bacteria in the 96-well plate for 24-48 hours.

  • After biofilm formation, remove the planktonic cells and add fresh medium containing serial dilutions of the neamine derivatives.

  • Incubate for another 24 hours.

  • Follow steps 4-8 from the biofilm inhibition protocol to quantify the remaining biofilm.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of novel antibacterial compounds against mammalian cells to determine their therapeutic potential.[18][19] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[18]

Materials:

  • Mammalian cell line (e.g., HeLa, NIH/3T3)[20]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Neamine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.[18][19]

  • Treat the cells with various concentrations of the neamine derivatives and incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate the proposed mechanism of action for amphiphilic neamine derivatives and a general experimental workflow.

G cluster_membrane Bacterial Cell Envelope cluster_gram_positive Gram-Positive Cell Wall outer_membrane {Gram-Negative Outer Membrane | Lipopolysaccharides (LPS)} periplasm Periplasmic Space permeabilization Membrane Permeabilization outer_membrane->permeabilization inner_membrane {Inner Membrane | Phospholipids} cell_wall {Peptidoglycan Layer | Lipoteichoic Acids (LTA)} cell_wall->permeabilization neamine Amphiphilic Neamine Derivative interaction Interaction and Binding neamine->interaction Initial Contact interaction->outer_membrane Gram-Negative interaction->cell_wall Gram-Positive depolarization Membrane Depolarization permeabilization->depolarization cell_death Bacterial Cell Death depolarization->cell_death

Caption: Proposed mechanism of action of amphiphilic neamine derivatives.

experimental_workflow start Start: Synthesized Neamine Derivatives mic_mbc 1. Determine MIC and MBC (Broth Microdilution) start->mic_mbc biofilm 2. Assess Anti-Biofilm Activity (Crystal Violet Assay) mic_mbc->biofilm cytotoxicity 3. Evaluate Cytotoxicity (MTT Assay) biofilm->cytotoxicity data_analysis 4. Data Analysis and Comparison cytotoxicity->data_analysis conclusion Conclusion: Identify Lead Compounds data_analysis->conclusion

Caption: General experimental workflow for antibacterial assessment.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with Neamine hydrochloride in buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Neamine hydrochloride in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is generally considered water-soluble. Published data indicates a solubility of 10 mg/mL in both water and Phosphate Buffered Saline (PBS) at a pH of 7.2. Sonication is often recommended to facilitate dissolution.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. Neamine is a polyamine, and its hydrochloride salt is the salt of a weak base and a strong acid. At lower pH values, the amine groups are protonated, existing in a cationic form that is more soluble in aqueous solutions. As the pH increases towards and beyond the pKa values of the amine groups, the molecule becomes less protonated (more like the free base), which can significantly decrease its aqueous solubility and may lead to precipitation.

Q3: What are the pKa values of Neamine's amino groups?

A3: Neamine has four primary amino groups with distinct pKa values. Understanding these is critical for predicting solubility at a given pH. The experimentally determined pKa values are summarized in the table below. To maintain solubility, it is advisable to work with buffers that have a pH at least 1-2 units below the lowest pKa value if possible, or to carefully consider the concentration at pH values near or above these pKa's.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of this compound. However, it is crucial to be cautious, as excessive heat may degrade the compound. After warming to dissolve, it is important to cool the solution to the intended experimental temperature and observe for any signs of precipitation.

Q5: Is sonication recommended for dissolving this compound?

A5: Yes, sonication is a recommended method to aid in the dissolution of this compound, particularly when preparing solutions at higher concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the solubility and properties of this compound.

PropertyValueBuffer/SolventNotes
Solubility 10 mg/mL (21.36 mM)PBS (pH 7.2)Sonication is recommended to aid dissolution.
Solubility 10 mg/mL (21.36 mM)WaterSonication is recommended to aid dissolution.
pKa of N-1 7.8D₂O at 25°CDetermined by NMR spectroscopy.
pKa of N-3 8.9D₂O at 25°CDetermined by NMR spectroscopy.
pKa of N-2' 7.7D₂O at 25°CDetermined by NMR spectroscopy.
pKa of N-6' 8.3D₂O at 25°CDetermined by NMR spectroscopy.

Troubleshooting Guide

If you are encountering issues with dissolving this compound, please follow the troubleshooting workflow below.

G start Start: Neamine HCl Solubility Issue check_pH Is the buffer pH close to or above the pKa values (7.7-8.9)? start->check_pH lower_pH Action: Lower the buffer pH (e.g., to pH 6.0-7.0) or use a more acidic buffer (e.g., MES, Acetate). check_pH->lower_pH Yes check_concentration Is the concentration higher than 10 mg/mL? check_pH->check_concentration No success Solubility Achieved lower_pH->success reduce_concentration Action: Reduce the working concentration of Neamine HCl. check_concentration->reduce_concentration Yes dissolution_method Review Dissolution Method check_concentration->dissolution_method No reduce_concentration->success use_sonication Action: Use sonication to aid dissolution. dissolution_method->use_sonication gentle_warming Action: Apply gentle warming (e.g., 37°C) and observe for precipitation upon cooling. dissolution_method->gentle_warming prepare_stock Action: Prepare a concentrated stock in a slightly acidic buffer and dilute into the final buffer. dissolution_method->prepare_stock use_sonication->success gentle_warming->success prepare_stock->success fail If issues persist, consider alternative formulations or contact technical support.

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL (21.36 mM) this compound Stock Solution in a Slightly Acidic Buffer (e.g., 50 mM MES, pH 6.0)

This protocol is recommended when solubility issues are encountered in neutral or slightly alkaline buffers.

Materials:

  • This compound powder

  • 2-(N-morpholino)ethanesulfonic acid (MES)

  • Deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Sterile conical tubes or vials

  • Calibrated pH meter

  • Stir plate and stir bar

  • Sonicator (optional, but recommended)

  • 0.22 µm sterile filter and syringe

Procedure:

  • Prepare the Buffer:

    • To prepare 100 mL of 50 mM MES buffer, dissolve 0.976 g of MES free acid in approximately 80 mL of deionized water.

    • While stirring, adjust the pH to 6.0 using 1 M NaOH.

    • Bring the final volume to 100 mL with deionized water.

  • Weigh this compound:

    • Accurately weigh the desired amount of this compound. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Dissolution:

    • Add the weighed this compound to a sterile conical tube or vial.

    • Add a small volume of the 50 mM MES buffer (pH 6.0) to the powder (e.g., 5 mL for a final volume of 10 mL).

    • Vortex or gently stir the mixture.

    • If the powder does not dissolve readily, place the tube in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.

    • Gentle warming in a 37°C water bath can also be applied, but ensure the solution is cooled to room temperature before final volume adjustment.

  • Final Volume Adjustment and Sterilization:

    • Once the this compound is completely dissolved, add the 50 mM MES buffer (pH 6.0) to reach the final desired volume.

    • If a sterile solution is required, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days, but it is advisable to check for any signs of precipitation before use.

Technical Support Center: Optimizing Neamine Hydrochloride for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing neamine hydrochloride in antibacterial assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Neamine, also known as Neomycin A, is an aminoglycoside antibiotic and a core component of the neomycin complex.[1] Its antibacterial effect stems from its ability to bind to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to bacterial cell death.[2] While neamine forms the structural core of many potent synthetic aminoglycosides, its intrinsic antibacterial activity is limited.[3]

Q2: What is the expected antibacterial activity of this compound against common bacterial strains?

Unmodified this compound generally exhibits weak intrinsic antibacterial activity against a broad range of bacteria.[2] For instance, it has been reported as inactive against various strains of Pseudomonas aeruginosa.[2] While its derivatives have shown significant potency, the parent neamine molecule is often used as a scaffold in the development of new antibiotic candidates.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in Phosphate-Buffered Saline (PBS) at pH 7.2 (10 mg/mL) and in water (10 mg/mL).[4] For long-term storage, it is recommended to store the solid form at -20°C, where it is stable for at least four years.[4]

Q4: Which quality control (QC) strains are recommended for antibacterial susceptibility testing with this compound?

Standard QC strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) should be used. These typically include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

These strains have well-characterized susceptibility profiles and help ensure the accuracy and reproducibility of the assay.[5][6]

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for neamine against specific bacterial isolates. Note the generally high concentrations required for inhibition, reflecting its limited intrinsic activity.

AntibioticBacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
NeamineCarbapenem-Resistant Enterobacteriaceae8256[2]
NeaminePseudomonas aeruginosa (various strains)InactiveInactive[2]

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, following CLSI guidelines.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile PBS or water for dilution

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or PBS (pH 7.2) at a concentration 100-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells and spread it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_neamine Prepare Neamine HCl Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_neamine->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC Determination

Neamine_Mechanism cluster_bacterium Bacterial Cell ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to neamine This compound neamine->ribosome Binds to 16S rRNA

Mechanism of Action of Neamine

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No inhibition of growth, even at high concentrations 1. Intrinsic Resistance: The test organism may be inherently resistant to neamine. 2. Inoculum too dense: An overly dense bacterial suspension can overwhelm the antibiotic. 3. Degraded this compound: Improper storage may have led to a loss of activity.1. Confirm the expected susceptibility of your bacterial strain. Test against a known susceptible QC strain. 2. Ensure the inoculum is standardized to a 0.5 McFarland standard. 3. Prepare a fresh stock solution from a properly stored supply.
High variability in MIC results between replicates 1. Pipetting Errors: Inaccurate serial dilutions or inoculum addition. 2. Inconsistent Inoculum: Variation in the density of the bacterial suspension. 3. Edge Effects: Evaporation from the outer wells of the microtiter plate.1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Vortex the standardized inoculum before dispensing. 3. Use a plate sealer or place the plate in a humidified container during incubation. Avoid using the outermost wells if evaporation is a persistent issue.
Unexpectedly high MIC values for QC strains 1. Cation Concentration in Media: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth can affect aminoglycoside activity. High concentrations can reduce activity. 2. pH of Media: The activity of aminoglycosides is reduced at a lower pH.[1][7]1. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. Ensure the media is from a reliable source and within its expiry date. 2. Check the pH of the prepared media; it should be between 7.2 and 7.4.
Growth in the sterility control well Contamination: The broth or the microtiter plate may have been contaminated.Discard the results and repeat the assay with fresh, sterile materials.
No growth in the positive control well 1. Non-viable Inoculum: The bacterial culture may not have been viable. 2. Incorrect Media: The media used may not support the growth of the test organism.1. Use a fresh culture and confirm its viability by plating on appropriate agar. 2. Ensure the correct type of broth is being used for the specific bacterial strain.

References

Identifying and mitigating off-target effects of Neamine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neamine hydrochloride. The information focuses on identifying and mitigating potential off-target effects to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the salt form of Neamine, an aminoglycoside antibiotic. It is a degradation product of neomycin.[1][2] Its primary, on-target mechanism of action is the inhibition of bacterial protein synthesis by binding to the A-site of the 16S ribosomal RNA in susceptible bacteria.[2][3] This interference with protein translation ultimately leads to bacterial cell death.

Q2: What are the known off-target effects of aminoglycosides in general?

Aminoglycoside antibiotics, as a class, are known to have potential off-target effects in mammalian cells, with the most significant being:

  • Nephrotoxicity (Kidney Damage): Accumulation of aminoglycosides in the proximal tubule cells of the kidneys can lead to cellular damage.[4]

  • Ototoxicity (Hearing and Balance Damage): Aminoglycosides can damage the sensory hair cells of the inner ear, potentially leading to hearing loss and vestibular dysfunction.[4]

Q3: How do the off-target effects of Neamine differ from those of Neomycin?

A key differentiator between Neamine and its parent compound, Neomycin, lies in their impact on the PI3K/Akt signaling pathway. Studies have shown that Neomycin inhibits the phosphorylation of Akt, a critical kinase involved in cell survival and proliferation.[1] In contrast, Neamine does not appear to inhibit Akt phosphorylation, which may contribute to its comparatively lower toxicity.[1] This makes Neamine a valuable tool for studies where the PI3K/Akt pathway is a variable.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines

Possible Cause: Your cell line may be particularly sensitive to aminoglycoside-induced stress, or the concentration of this compound used may be too high.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line, conduct a cytotoxicity assay with a range of concentrations. This will help you identify a non-toxic working concentration for your experiments.

  • Use a Relevant Cell Line: For nephrotoxicity studies, the human kidney proximal tubule cell line (HK-2) is a commonly used and relevant model.[4][5][6][7]

  • Monitor Cell Viability: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to quantify cytotoxicity.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using HK-2 Cells

This protocol provides a general method for assessing the cytotoxicity of this compound in a human kidney cell line.

Materials:

  • HK-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Data Presentation

Table 1: Comparative Effect of Neamine and Neomycin on Akt Phosphorylation

CompoundEffect on Akt PhosphorylationReference
Neamine No significant inhibition[1]
Neomycin Inhibition[1]

This table summarizes the key differential off-target effect observed between Neamine and Neomycin.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Neomycin Neomycin Neomycin->Akt Inhibits Phosphorylation Neamine Neamine

Caption: The PI3K/Akt signaling pathway and the differential effects of Neomycin and Neamine.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed HK-2 Cells in 96-well plate start->seed_cells treat_cells Treat with Neamine HCl (Dose-Response) seed_cells->treat_cells incubate Incubate (24-48h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

References

Improving the signal-to-noise ratio in Neamine hydrochloride binding assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Neamine hydrochloride binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Neamine, and how does this influence assay design?

Neamine is an aminoglycoside antibiotic that functions by binding to the A-site of the 16S ribosomal RNA (rRNA) in bacteria.[1][2][3] This interaction disrupts the fidelity of protein synthesis, leading to the production of nonfunctional proteins and ultimately bacterial cell death.[2][4] For in vitro binding assays, the target molecule is typically a short RNA oligonucleotide that mimics the bacterial 16S rRNA A-site.[5] Assay design should therefore focus on optimizing the conditions for this specific RNA-aminoglycoside interaction.

Q2: Which assay format is most common for studying Neamine-RNA binding, and why?

Fluorescence Polarization (FP) is a widely used technique for studying Neamine-RNA binding.[6][7][8][9] This method is homogeneous, meaning it doesn't require separation of bound and unbound components, which simplifies the workflow and makes it amenable to high-throughput screening.[9][10] The principle of FP relies on the difference in the rotational speed of a small, fluorescently-labeled molecule (the tracer, in this case, a fluorescently-tagged RNA aptamer or Neamine derivative) when it is free in solution versus when it is bound to a larger molecule (the binding partner).[9][11] This change in rotational speed is measured as a change in the polarization of emitted light, providing a direct measure of binding.

Q3: How do buffer conditions like pH and salt concentration affect Neamine-RNA binding affinity?

Buffer conditions, particularly pH and salt concentration, have a significant impact on the binding affinity of Neamine for its RNA target.

  • pH: The binding of Neamine to RNA is linked to the uptake of protons, with the affinity generally decreasing as the pH increases from 6.0 to 7.0.[12] This is due to changes in the protonation state of Neamine's amino groups, which are crucial for the interaction. The binding enthalpy also becomes more favorable (more exothermic) at higher pH values.[12]

  • Salt Concentration: The interaction between the positively charged Neamine and the negatively charged RNA backbone is highly dependent on electrostatic interactions.[13][14] Increasing the salt concentration (e.g., NaCl) can weaken this interaction by shielding the charges, leading to a decrease in binding affinity.[5][14][15] The number of electrostatic interactions can be estimated by analyzing the salt dependence of the binding affinity.[12]

Q4: What are the key differences in binding affinity among Neamine and its derivatives?

The affinity of aminoglycosides for the 16S rRNA A-site is influenced by their structure, particularly the number and arrangement of their sugar rings. Generally, the binding affinity follows the hierarchy: Neomycin > Paromomycin > Ribostamycin > Neamine.[1][12] The addition of further sugar rings to the Neamine core enhances binding affinity, an effect that is primarily enthalpic in origin.[1][12]

Data Presentation: Quantitative Analysis of Aminoglycoside Binding

The following tables summarize key quantitative data on the binding of Neamine and related aminoglycosides to model 16S rRNA A-site oligonucleotides.

Table 1: Dissociation Constants (Kd) of Aminoglycosides for the 16S rRNA A-site

AminoglycosideDissociation Constant (Kd)MethodReference
Neamine~100 µMIn vivo activity in M. smegmatis[1]
Neomycin~0.5 µMIn vivo activity in M. smegmatis[1]
Neomycin B~200 nMNot specified[16]
Streptomycin~94 µMNot specified[16]

Note: Binding affinities can vary significantly based on the specific RNA sequence, buffer conditions, and analytical method used.[17]

Table 2: Influence of pH and Salt Concentration on Binding Affinity (Ka)

AminoglycosideConditionAssociation Constant (Ka) in M-1Reference
NeomycinpH 6.0, 60 mM Na+1.1 x 107[5]
NeomycinpH 7.0, 60 mM Na+2.5 x 106[5]
ParomomycinpH 6.0, 60 mM Na+1.1 x 106[5]
ParomomycinpH 7.0, 60 mM Na+2.1 x 105[5]

Troubleshooting Guide

This section addresses common issues encountered during this compound binding assays and provides actionable solutions to improve the signal-to-noise ratio.

Issue 1: High Background Signal / High Non-Specific Binding (NSB)

Q: My fluorescence polarization (FP) assay shows a high background signal, even in the absence of the specific RNA target. What could be the cause, and how can I fix it?

A: High background in FP assays is often due to non-specific binding of the fluorescent tracer to surfaces or other molecules, or inherent fluorescence from the buffer or assay plate.[18]

Troubleshooting Steps:

  • Optimize Buffer Composition:

    • Add a Non-ionic Detergent: Include a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer to minimize hydrophobic interactions between the tracer and the plate surface.[19][20]

    • Include a Blocking Agent: Bovine Serum Albumin (BSA) can be added to the buffer to block non-specific binding sites on the plate.[18] However, be aware that BSA can sometimes interact with fluorophores, so it's important to test its compatibility.[18]

  • Select Appropriate Assay Plates:

    • Use low-binding microplates, which have a hydrophilic surface to reduce molecular adsorption.[18]

    • For fluorescence-based assays, black plates are recommended to minimize background fluorescence and light scattering.[9][18]

  • Check for Contaminated Reagents:

    • Ensure all buffers and reagents are prepared with high-purity water and are freshly made to avoid contamination that could contribute to background fluorescence.[19]

  • Evaluate Tracer Concentration:

    • An excessively high concentration of the fluorescent tracer can lead to increased non-specific binding. Try reducing the tracer concentration while ensuring the signal remains sufficiently above the background.[7]

Issue 2: Low Signal Intensity or Small Assay Window

Q: The change in fluorescence polarization (the assay window) upon Neamine binding is very small, making it difficult to obtain reliable data. How can I increase the signal?

A: A small assay window can result from several factors, including a low binding affinity, suboptimal tracer concentration, or issues with the fluorophore itself.

Troubleshooting Steps:

  • Optimize Tracer Concentration:

    • The optimal tracer concentration is typically at or below the dissociation constant (Kd) of the interaction.[21] If the Kd is unknown, perform a titration with varying tracer concentrations (e.g., 0.1 nM to 100 nM) to find the optimal concentration that provides a good signal window.[7] The fluorescence intensity of the tracer should be at least 10-fold higher than the buffer blank.[22]

  • Adjust Protein/RNA Concentration:

    • In a direct binding assay, ensure that you are using a sufficient concentration of the unlabeled partner (RNA or Neamine) to achieve saturation of the binding curve. This will define the maximum polarization value and the assay window.[7]

  • Re-evaluate Fluorophore Choice:

    • The fluorophore's properties, such as its fluorescence lifetime, are critical.[21] If the lifetime is too short relative to the rotational correlation time of the unbound tracer, the initial polarization will be high, reducing the dynamic range of the assay.[21] Consider using a different fluorophore with properties better suited for FP assays, such as fluorescein, TAMRA, or BODIPY derivatives.[23]

  • Optimize Buffer Conditions for Tighter Binding:

    • As discussed, lower pH (around 6.0) and lower salt concentrations can increase the binding affinity of Neamine for RNA.[5] Optimizing these parameters may lead to a larger change in polarization upon binding.

Experimental Protocols

Protocol: Fluorescence Polarization Competition Assay for Kd Determination

This protocol outlines a general procedure for determining the dissociation constant (Kd) of this compound for a specific RNA target using a fluorescence polarization competition assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer, for example, 50 mM Tris-HCl, pH 7.4. The optimal pH and salt concentration should be determined empirically.[24]
  • Fluorescent Tracer: Prepare a stock solution of the fluorescently labeled RNA oligonucleotide. The final concentration in the assay should be at or below the Kd.
  • Unlabeled Ligand (Neamine HCl): Prepare a serial dilution of this compound in the assay buffer.
  • Binding Partner (RNA): Prepare the unlabeled RNA target at a concentration that will result in 50-80% of the tracer being bound in the absence of a competitor.[21]

2. Assay Procedure:

  • Add the assay buffer, fluorescent tracer, and unlabeled RNA target to the wells of a black, low-binding 96- or 384-well plate.
  • Add the serially diluted this compound to the appropriate wells. Include control wells with no Neamine (for maximum binding) and wells with only tracer and buffer (for minimum binding).
  • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. This time should be determined experimentally.[11]
  • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.[11]

3. Data Analysis:

  • Plot the fluorescence polarization values (in mP) against the logarithm of the this compound concentration.
  • Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) using a non-linear regression analysis to determine the IC50 value.
  • Calculate the Ki (and thus Kd) from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent tracer and its Kd.

Visualizations

Neamine's Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the key steps in bacterial protein synthesis and how Neamine interferes with this process.

G cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit A_site A-site (on 30S) 50S_subunit 50S Subunit P_site P-site A_site->P_site 3. Transpeptidation Faulty_Protein Faulty or Truncated Protein A_site->Faulty_Protein Causes Misreading & Inhibition E_site E-site P_site->E_site 4. Translocation mRNA mRNA mRNA->30S_subunit 1. mRNA binds to 30S subunit tRNA Aminoacyl-tRNA tRNA->A_site 2. tRNA enters A-site Neamine Neamine Neamine->A_site Neamine Binds Here

Caption: Neamine binds to the A-site on the 30S ribosomal subunit, disrupting protein synthesis.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

This workflow provides a logical sequence of steps to diagnose and resolve issues with low signal-to-noise ratios in Neamine binding assays.

G start Start: Low Signal-to-Noise Ratio check_background High Background Signal? start->check_background low_signal Low Signal Intensity? check_background->low_signal No nsb_check Check for Non-Specific Binding (NSB) check_background->nsb_check Yes tracer_conc Optimize Tracer Concentration (around Kd) low_signal->tracer_conc Yes solution Solution: Improved S/N Ratio low_signal->solution No buffer_opt_bg Optimize Buffer: - Add Detergent (e.g., Tween-20) - Add Blocking Agent (e.g., BSA) nsb_check->buffer_opt_bg plate_check Use Low-Binding, Black Plates buffer_opt_bg->plate_check reagent_check Check Reagent Purity plate_check->reagent_check reagent_check->solution rna_conc Ensure Saturating RNA/Neamine Concentration tracer_conc->rna_conc fluorophore_check Re-evaluate Fluorophore Choice (Lifetime, Quantum Yield) rna_conc->fluorophore_check buffer_opt_signal Optimize Buffer for Tighter Binding (Lower pH, Lower Salt) fluorophore_check->buffer_opt_signal buffer_opt_signal->solution

References

Technical Support Center: Addressing Interference from Neamine Hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on identifying and mitigating potential interference from Neamine hydrochloride in a variety of biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a semisynthetic aminoglycoside antibiotic derived from neomycin.[1] Its structure contains multiple primary amine groups, making it highly charged and reactive. These properties can lead to several types of assay interference, including non-specific binding to proteins and nucleic acids, chelation of metal ions, and interaction with assay reagents. It is crucial to distinguish these non-specific effects from genuine biological activity.

Q2: My initial screen shows this compound as a potent inhibitor. How can I be sure this is a real effect?

A2: An initial "hit" with this compound should be approached with caution and requires rigorous validation to rule out assay artifacts. Common mechanisms of interference for compounds like this compound include compound aggregation, direct interference with the detection system (e.g., fluorescence quenching or autofluorescence), and non-specific inhibition of enzymes. A series of control experiments, as detailed in the troubleshooting guides below, are essential to confirm the validity of your results.

Q3: Can this compound's known biological activity affect my assay even if it's not my primary target?

A3: Yes. Neamine is known to have biological activities, such as inhibiting the nuclear translocation of angiogenin and affecting the Akt signaling pathway.[2][3] If your assay is conducted in a cellular context where these pathways are active, the observed effects could be a result of these known biological functions rather than direct interaction with your target of interest. Therefore, it is important to be aware of Neamine's known pharmacology and consider its potential impact on your specific experimental system.

Q4: Are there specific types of assays that are more prone to interference by this compound?

A4: Assays that are particularly sensitive to charged molecules, aggregation, or spectral interference are more likely to be affected. These include:

  • Enzymatic Assays: Especially those with charged substrates or cofactors.

  • Fluorescence-Based Assays: Susceptible to quenching or autofluorescence.

  • Binding Assays (e.g., ELISA): Prone to non-specific binding to assay components.

  • Cell-Based Assays: Effects can be due to cytotoxicity or off-target signaling.

Troubleshooting Guides

Guide 1: Investigating Non-Specific Inhibition by Compound Aggregation

Aminoglycosides, the class of antibiotics to which Neamine belongs, have been shown to induce protein aggregation. This can lead to non-specific inhibition in enzymatic and binding assays.

Symptoms:

  • Steep dose-response curve.

  • High Hill slope.

  • Irreproducible IC50 values.

  • Inhibition is time-dependent and sensitive to protein concentration.

Experimental Protocol: Detergent-Based De-aggregation Assay

This protocol helps determine if the observed inhibition is due to the formation of this compound aggregates.

Methodology:

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both Buffer A and Buffer B.

  • Perform your standard assay in parallel using both buffer conditions.

  • Pre-incubate the enzyme/protein with the this compound dilutions for 15 minutes before initiating the reaction.

  • Measure the assay readout and calculate the IC50 values for both conditions.

Data Interpretation:

ConditionHypothetical IC50 (µM)Interpretation
Without Triton X-10010Apparent inhibition
With 0.01% Triton X-100> 100Inhibition is likely due to aggregation
With 0.01% Triton X-10012Inhibition is likely not due to aggregation

A significant increase (typically >5-fold) in the IC50 value in the presence of Triton X-100 suggests that the inhibitory activity is due to compound aggregation.

Experimental Workflow for Aggregation Check

A Initial Hit Observed B Prepare Assay Buffers: 1. Standard Buffer 2. Buffer + 0.01% Triton X-100 A->B C Perform Assay with Serial Dilutions of this compound B->C D Calculate IC50 Values C->D E Compare IC50s D->E F IC50 Shift > 5-fold? E->F G Likely Aggregation-Based Interference F->G Yes H Inhibition is Likely Not Due to Aggregation F->H No

Workflow for identifying aggregation-based interference.
Guide 2: Assessing Interference in Fluorescence-Based Assays

This compound, like many small molecules, has the potential to interfere with fluorescence-based assays through autofluorescence or quenching.

Symptoms:

  • High background fluorescence in wells containing only the compound.

  • A decrease in the signal of a positive control when the compound is added.

Experimental Protocol: Controls for Autofluorescence and Quenching

Methodology:

  • Autofluorescence Control:

    • Prepare a serial dilution of this compound in the assay buffer in a microplate.

    • Include wells with buffer only as a negative control.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

    • A concentration-dependent increase in signal indicates autofluorescence.

  • Quenching Control:

    • Prepare a solution of your fluorescent probe/product at a concentration that gives a mid-range signal.

    • Add a serial dilution of this compound to this solution.

    • Include a control with the fluorescent probe and no compound.

    • Measure the fluorescence. A concentration-dependent decrease in signal indicates quenching.

Data Interpretation and Mitigation:

Interference TypeObservationMitigation Strategy
Autofluorescence Increased fluorescence with increasing Neamine HCl concentration.- Subtract the background fluorescence from compound-only wells.- Use a red-shifted fluorescent dye.
Quenching Decreased fluorescence with increasing Neamine HCl concentration.- Use a lower concentration of Neamine HCl if possible.- Switch to a different fluorophore that is less sensitive to quenching by Neamine HCl.

Logical Flow for Fluorescence Interference

A Unusual Results in Fluorescence Assay B Run Autofluorescence Control (Neamine HCl only) A->B C Signal Increase? B->C D Compound is Autofluorescent C->D Yes E Run Quenching Control (Neamine HCl + Fluorophore) C->E No F Signal Decrease? E->F G Compound is a Quencher F->G Yes H Interference is Unlikely Fluorescence-Based F->H No

Troubleshooting fluorescence-based assay interference.

Signaling Pathway Interference

This compound has known biological activities that can interfere with cell-based assays by modulating specific signaling pathways.

Angiogenin (ANG) Signaling and rRNA Transcription

Neamine has been shown to inhibit cancer cell proliferation and angiogenesis by blocking the nuclear translocation of angiogenin (ANG), which in turn suppresses ribosomal RNA (rRNA) transcription.[2][4]

Experimental Data:

Cell LineTreatmentEffect on 47S rRNA level
Prostate Cancer CellsNeamineSignificant decrease
Oral Cancer CellsNeamineInhibition of nuclear translocation of ANG

Angiogenin Signaling Pathway

ANG Angiogenin (ANG) Receptor Cell Surface Receptor ANG->Receptor Translocation Nuclear Translocation Receptor->Translocation rDNA rDNA Translocation->rDNA rRNA rRNA Transcription rDNA->rRNA Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation Neamine Neamine hydrochloride Neamine->Translocation

Neamine inhibits ANG nuclear translocation and rRNA synthesis.
Akt/eNOS Signaling Pathway

Studies have shown that while neomycin inhibits Akt phosphorylation, neamine does not, indicating a differential effect on the PI3K/Akt pathway and downstream nitric oxide (NO) production.[3] This highlights the importance of distinguishing the effects of neamine from its parent compound, neomycin.

Experimental Data:

TreatmentEffect on VEGF-induced Akt phosphorylationEffect on VEGF-induced NO release
NeomycinComplete inhibitionComplete inhibition
NeamineNo inhibitionNo significant inhibition

Akt/eNOS Signaling Pathway

VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Neamine Neamine hydrochloride Neamine->Akt No Effect Neomycin Neomycin Neomycin->Akt

Differential effects of Neamine and Neomycin on Akt signaling.
Potential for Kinase Assay Interference

Given that aminoglycosides can interact with ATP-binding sites of some bacterial kinases, it is plausible that this compound could exhibit off-target effects on eukaryotic protein kinases. This is a hypothetical pathway to consider when screening Neamine against a panel of kinases.

Hypothetical Kinase Assay Data:

Kinase TargetNeamine HCl IC50 (µM)Interpretation
Kinase A> 100No significant inhibition
Kinase B25Moderate off-target inhibition
Kinase C5Potent off-target inhibition

General Kinase Inhibition Pathway

Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Neamine Neamine hydrochloride Neamine->Kinase Potential Inhibition

Hypothetical off-target kinase inhibition by Neamine.

By following these troubleshooting guides and being aware of the potential for both artefactual and off-target biological effects, researchers can more accurately interpret their data when working with this compound.

References

Best practices for the storage and handling of Neamine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for the storage and handling of Neamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least four years.[3][4] For shorter periods, storage at 4°C is viable for up to two years.[4]

Q2: What is the recommended solvent for preparing this compound solutions?

A2: this compound is soluble in aqueous solutions. Phosphate-buffered saline (PBS) at pH 7.2 and water are common solvents.[3][5]

Q3: How should this compound solutions be stored?

A3: Once dissolved, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6] In solvent, this compound is stable for up to 2 weeks at -20°C and for 3 months at -80°C.[4]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical-impermeable gloves, a lab coat, and tightly fitting safety goggles.[1][2] Handling should be done in a well-ventilated area to avoid the formation of dust and aerosols.[1]

Q5: What should I do in case of accidental exposure to this compound?

A5: In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1][2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]

Troubleshooting Guides

Issue 1: this compound powder appears clumpy or discolored.

  • Possible Cause: Improper storage leading to moisture absorption or degradation.

  • Solution: Discard the product if there are visible signs of degradation. Ensure that the container is always tightly sealed and stored in a dry environment as recommended.[1]

Issue 2: Difficulty dissolving this compound in the recommended solvent.

  • Possible Cause: The concentration might be too high, or the solvent may not be optimal.

  • Solution: Sonication can aid in the dissolution of this compound in PBS (pH 7.2) and water.[5] If solubility issues persist, consider preparing a more dilute solution.

Issue 3: Inconsistent experimental results using this compound solutions.

  • Possible Cause: Degradation of the solution due to improper storage or multiple freeze-thaw cycles.

  • Solution: Prepare fresh solutions for each experiment or use aliquots that have been stored properly at -80°C for no longer than 3 months or -20°C for no longer than 2 weeks.[4][6] Avoid repeated freezing and thawing of the stock solution.[6]

Data Presentation

Table 1: Storage Conditions and Stability of this compound

FormStorage TemperatureDuration of StabilityReference
Solid-20°C≥ 4 years[3]
Solid4°C2 years[4]
In Solvent-20°C2 weeks[4]
In Solvent-80°C3 months[4]

Table 2: Solubility of this compound

SolventConcentrationReference
PBS (pH 7.2)10 mg/mL[3][5]
Water10 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS), pH 7.2

    • Sterile conical tube

    • Vortex mixer

    • Sonicator (optional)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile conical tube.

    • Add the required volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.

    • Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[5]

    • Once dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Label the tubes clearly with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term use (up to 2 weeks) or -80°C for long-term storage (up to 3 months).[4]

Visualizations

experimental_workflow Experimental Workflow: this compound Stock Solution Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Neamine hydrochloride powder transfer Transfer to sterile tube weigh->transfer add_solvent Add sterile PBS (pH 7.2) transfer->add_solvent vortex Vortex to dissolve add_solvent->vortex sonicate Sonicate (if necessary) vortex->sonicate Optional aliquot Aliquot into single-use tubes vortex->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

signaling_pathway Proposed Signaling Inhibition by Neomycin vs. Neamine cluster_pathway Angiogenic Factor Signaling cluster_inhibitors Inhibitors ANG Angiogenic Factor (e.g., ANG, VEGF) Receptor Receptor ANG->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Neomycin Neomycin Neomycin->Akt Inhibits phosphorylation Neamine Neamine Neamine->Akt No inhibition of phosphorylation

Caption: Neomycin, but not Neamine, inhibits Akt phosphorylation.[7]

References

Refining experimental protocols for enhanced reproducibility with Neamine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to refine experimental protocols and enhance the reproducibility of results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and key data presented for easy reference.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions to enhance experimental reproducibility.

Question/Issue Potential Cause(s) Recommended Solution(s)
Inconsistent results in cell viability assays (e.g., MTT, XTT). Incomplete dissolution of this compound: The compound may not be fully dissolved in the solvent, leading to inaccurate concentrations in your assays.[1][2] Precipitation of the compound: Changes in temperature or media composition during the experiment can cause this compound to precipitate out of solution. Inconsistent cell seeding: Variations in the initial number of cells per well will lead to variability in the final readout.[3] Solvent effects: The solvent used to dissolve this compound (e.g., water, PBS) may have its own effects on cell viability, especially at higher concentrations.Ensure complete dissolution: Prepare stock solutions in sterile water or PBS (pH 7.2) at a concentration of up to 10 mg/mL.[2][4] Gentle warming or sonication can aid dissolution.[2] Always filter-sterilize the stock solution. Maintain solubility: Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.[1] Standardize cell seeding: Use a hemocytometer or an automated cell counter to ensure a consistent number of cells is seeded in each well. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve the this compound to account for any solvent-specific effects.
Higher than expected Minimum Inhibitory Concentration (MIC) values. Degradation of this compound: Improper storage can lead to a loss of potency. Inoculum preparation: The density of the bacterial inoculum can significantly impact MIC results.[5] Binding to plasticware: Aminoglycosides can sometimes adhere to the surface of plastic labware, reducing the effective concentration.Proper storage: Store this compound powder at 2-8°C, protected from moisture and under an inert gas.[6] Stock solutions should be stored at -20°C or -80°C.[1][6] Standardize inoculum: Prepare the bacterial inoculum according to established protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard.[7] Use appropriate labware: Consider using low-protein-binding plates and pipette tips for sensitive assays.
Contradictory results between different antibacterial assays. Different assay principles: Assays like disk diffusion measure the zone of inhibition, while broth microdilution determines the MIC. These methods can yield different interpretations of antibacterial activity.[8] Bacteriostatic vs. Bactericidal effects: An MIC assay determines the concentration that inhibits growth, not necessarily the concentration that kills the bacteria (Minimum Bactericidal Concentration or MBC).[9]Method selection: Choose the assay method that best addresses your research question. For a quantitative measure of potency, broth microdilution to determine the MIC is preferred.[10] Determine MBC: If bactericidal activity is a key parameter, perform an MBC assay in conjunction with the MIC assay.
Low or no effect in signaling pathway studies. Incorrect cell line: The targeted signaling pathway may not be active or relevant in the chosen cell line. Insufficient incubation time: The time allowed for this compound to exert its effect may be too short. Compound instability in media: this compound may degrade in complex cell culture media over long incubation periods.Cell line selection: Use cell lines where the target pathway is known to be active. For example, when studying the PI3K/Akt pathway, ensure the cell line has a functional pathway that is not constitutively activated by other mutations.[11] Time-course experiment: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. Media stability: While generally stable, consider the possibility of degradation in specific media formulations and prepare fresh media with the compound for longer experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. Note that IC₅₀ and MIC values can vary depending on the cell line, bacterial strain, and experimental conditions.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
AsPC-1Pancreatic CancerDose-dependent inhibition observed at 0.625-25 µM(Not explicitly stated as IC₅₀)

Table 2: Minimum Inhibitory Concentration (MIC) of Neamine and its Derivatives against various bacteria

Bacterial StrainCompoundMIC (µg/mL)Reference
P. aeruginosa (colistin-sensitive and resistant strains)3′,6-di-O-nonylneamine~2 to 8[12]
S. aureus (expressing AAC(6')-APH(2''))5-O-aminoethylaminocarbonyl derivative of 1-N-((S)-4-amino-2-hydroxybutyryl)-3',4'-dideoxyneamineEffective activity reported[13]
Various microorganisms5-deoxyneamine, 6-deoxyneamine, 5,6-dideoxyneamineAntimicrobial activities determined[14]

Specific MIC values for the parent this compound against a broad panel of bacteria are not consistently reported in the reviewed literature.

Key Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile water or PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.[2][4]

  • Vortex gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.[2]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1][6]

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.[9][10]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare a 0.5 McFarland standard of the test bacterium in sterile diluent. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In the 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row.

  • Add 100 µL of the highest concentration of this compound to be tested to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

  • Well 11 will serve as a positive control (bacteria, no drug), and well 12 will serve as a negative control (broth only).

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[8]

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of mammalian cells.[15][16][17][18][19]

Materials:

  • This compound stock solution

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Gently mix the contents of the wells on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Visualizing Mechanisms and Workflows

Bacterial Protein Synthesis Inhibition

This compound, like other aminoglycoside antibiotics, primarily functions by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, interfering with the initiation of translation and causing misreading of the mRNA codon.[20][21]

G cluster_initiation Translation Initiation 30S_Subunit 30S Ribosomal Subunit Initiation_Complex 30S Initiation Complex 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex fMet-tRNA Initiator tRNA fMet-tRNA->Initiation_Complex 70S_Ribosome 70S Ribosome Assembly Initiation_Complex->70S_Ribosome Neamine_HCl Neamine hydrochloride Neamine_HCl->30S_Subunit Binds to A-site Neamine_HCl->70S_Ribosome Inhibits formation Elongation Protein Elongation Neamine_HCl->Elongation Causes misreading 70S_Ribosome->Elongation Misread_Protein Truncated or Misread Protein Elongation->Misread_Protein Cell_Death Bacterial Cell Death Misread_Protein->Cell_Death

Caption: Inhibition of bacterial protein synthesis by this compound.

PI3K/Akt Signaling Pathway Distinction

Unlike its parent compound neomycin, Neamine has been shown not to inhibit the phosphorylation of Akt in the PI3K/Akt signaling pathway.[11] This distinction is crucial for understanding the differential toxicity profiles of these two aminoglycosides.

G Growth_Factor Growth Factor (e.g., VEGF, ANG) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effects (e.g., eNOS activation, cell survival) pAkt->Downstream Neomycin Neomycin Neomycin->Akt Inhibits phosphorylation Neamine Neamine Neamine->Akt No significant inhibition

Caption: Differential effects of Neomycin and Neamine on the PI3K/Akt pathway.

General Experimental Workflow for In Vitro Studies

A reproducible experimental workflow is critical for obtaining reliable data. The following diagram outlines a standardized workflow for investigating the effects of this compound in cell-based assays.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare & Sterilize Neamine HCl Stock Treatment Treat with Serial Dilutions of Neamine HCl Stock_Prep->Treatment Cell_Culture Culture & Passage Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., MTT, MIC) Incubation->Assay Readout Measure Readout (e.g., Absorbance) Assay->Readout Data_Analysis Analyze Data & Calculate IC50/MIC Readout->Data_Analysis

Caption: Standardized workflow for in vitro experiments with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for neomycin and its related substances. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Experimental Protocols

A robust stability-indicating RP-HPLC method is crucial for accurately quantifying neomycin and separating it from its degradation products and related substances. Below is a detailed methodology that serves as a starting point for method development.

Chromatographic Conditions

Successful separation of neomycin and its related substances requires careful optimization of chromatographic parameters. Due to the polar nature of neomycin, specific column chemistries and mobile phase compositions are necessary.

Table 1: Recommended Starting RP-HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) or a column with an embedded polar group.[1]
Mobile Phase A mixture of an acidic aqueous buffer and an organic modifier. A common starting point is 0.1% aqueous phosphoric acid and acetonitrile.[1]
Elution Mode Isocratic or gradient elution can be employed. Gradient elution may be necessary to resolve all related substances and degradation products effectively.
Flow Rate Typically 0.8 to 1.0 mL/min.[2][3]
Detection Wavelength Neomycin has a weak chromophore, making UV detection challenging. Detection is often performed at low UV wavelengths, such as 210 nm.[1]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.
Injection Volume Typically 10 to 20 µL.[1]
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the neomycin standard to various stress conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the neomycin solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat the neomycin solution with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Treat the neomycin solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid neomycin powder to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the neomycin solution to UV light.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration before HPLC analysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionExpected Outcome
Acid Hydrolysis 0.1 N HCl at 60°CDegradation of neomycin is expected.
Base Hydrolysis 0.1 N NaOH at 60°CSignificant degradation of neomycin is expected.
Oxidation 3% H₂O₂ at room temperatureDegradation of neomycin is expected.
Thermal Dry heat at 80°CPotential for degradation.
Photolytic Exposure to UV lightPotential for degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and execution of an RP-HPLC method for neomycin.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My neomycin peak is exhibiting significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for polar, basic compounds like neomycin is a common issue in RP-HPLC. It is often caused by secondary interactions between the analyte's amino groups and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low (around 2.5-3.5). At this pH, the silanol groups are protonated and less likely to interact with the protonated amino groups of neomycin.

  • Use of Ion-Pairing Agents: Incorporating an ion-pairing agent, such as heptafluorobutyric acid (HFBA), into the mobile phase can improve peak shape by masking the silanol groups and forming a neutral complex with the analyte.

  • Column Choice: Consider using a column with a low-activity silica or an end-capped C18 column to minimize silanol interactions. Columns with embedded polar groups can also provide alternative selectivity and improved peak shape.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion.

Issue 2: Poor Resolution Between Neomycin B and C

Q: I am having difficulty separating the neomycin B and C isomers. What adjustments can I make to my method?

A: Neomycin B and C are stereoisomers, making their separation challenging. Achieving adequate resolution is critical as Neomycin B is the most active component.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Fine-tune the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A small change in the organic content can significantly impact the resolution of these closely related isomers.

  • Choice of Organic Modifier: While acetonitrile is common, methanol can offer different selectivity and may improve the resolution between neomycin B and C.

  • Flow Rate: Lowering the flow rate can sometimes improve the resolution between critical pairs.

  • Column Selectivity: Experiment with different C18 columns from various manufacturers, as they can have different selectivities. A phenyl-hexyl column could also be a viable alternative.

  • Temperature: Optimizing the column temperature can influence the selectivity of the separation.

Issue 3: Lack of UV Response or Poor Sensitivity

Q: I am struggling to get a good UV signal for neomycin. What are my options?

A: Neomycin lacks a significant UV chromophore, which makes detection by UV-Vis detectors challenging.

Troubleshooting Steps:

  • Low Wavelength Detection: Use a low UV wavelength, typically around 200-215 nm, where neomycin exhibits some absorbance. Be aware that this can lead to baseline noise and interference from other components.

  • Alternative Detection Methods: If UV detection is inadequate, consider using alternative detection methods such as:

    • Charged Aerosol Detection (CAD): This is a universal detector that provides a response for non-volatile analytes and is not dependent on chromophores.

    • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-volatile compounds.

    • Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and can be used to confirm the identity of the peaks.

Frequently Asked Questions (FAQs)

Q1: What are the main related substances of neomycin that I should be looking for?

A1: The main components of commercial neomycin are neomycin B and its stereoisomer, neomycin C. Other related substances that may be present include neamine (also known as neomycin A), paromamine, and paromomycin. Neamine is also a known degradation product.

Q2: How do I ensure my method is "stability-indicating"?

A2: A method is considered stability-indicating if it can accurately measure the active ingredient without interference from its degradation products, process impurities, or excipients. To demonstrate this, you must perform forced degradation studies and show that the degradation product peaks are well-resolved from the main neomycin peak. Peak purity analysis using a photodiode array (PDA) detector can also be used to confirm that the analyte peak is spectrally pure.

Q3: Can I use the same RP-HPLC method for both the drug substance and the drug product?

A3: It is often possible to use the same chromatographic conditions. However, you will likely need to develop a specific sample preparation procedure for the drug product to remove excipients that may interfere with the analysis. This may involve extraction, filtration, and/or dilution steps.

Visualizations

Logical Workflow for Stability-Indicating Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Optimization & Validation Start Define Analytical Target Profile LitSearch Literature Search & Initial Conditions Start->LitSearch ColumnSelect Column & Mobile Phase Screening LitSearch->ColumnSelect InitialOpt Initial Optimization (Gradient, pH) ColumnSelect->InitialOpt ForcedDeg Perform Forced Degradation Studies InitialOpt->ForcedDeg PeakTracking Peak Tracking & Identification ForcedDeg->PeakTracking FineTune Fine-Tune Separation of Critical Pairs PeakTracking->FineTune Validation Method Validation (ICH Guidelines) FineTune->Validation FinalMethod Final Stability-Indicating Method Validation->FinalMethod

Caption: A stepwise workflow for developing a stability-indicating RP-HPLC method.

Troubleshooting Logic for Poor Peak Shape

PeakShapeTroubleshooting Problem Poor Peak Shape (Tailing) CheckMP Check Mobile Phase pH (Should be low) Problem->CheckMP CheckColumn Evaluate Column (Age, Type) Problem->CheckColumn CheckSample Check Sample Solvent Problem->CheckSample UseIPA Consider Ion-Pairing Agent CheckMP->UseIPA Solution Improved Peak Shape CheckColumn->Solution CheckSample->Solution UseIPA->Solution NeomycinRelatedSubstances cluster_components Major Components cluster_related Related Substances / Degradants Neomycin_Complex Neomycin Complex Neomycin_B Neomycin B (Framycetin) Neomycin_Complex->Neomycin_B main active component Neomycin_C Neomycin C Neomycin_Complex->Neomycin_C stereoisomer Neamine Neamine (Neomycin A) Neomycin_Complex->Neamine Paromamine Paromamine Neomycin_Complex->Paromamine Paromomycin Paromomycin Neomycin_Complex->Paromomycin Neomycin_B->Neamine degradation Neomycin_C->Neamine degradation

References

Technical Support Center: Forced Degradation Studies of Neamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Neamine hydrochloride.

Troubleshooting Guides

Issue 1: No or Minimal Degradation Observed

Question: I have subjected my this compound sample to the recommended stress conditions, but I am observing minimal or no degradation. What should I do?

Answer:

This is a common challenge, particularly with stable molecules like some aminoglycosides. Here’s a systematic approach to troubleshoot this issue:

  • Increase Stress Condition Severity: The initial stress conditions may not be harsh enough to induce degradation. Gradually increase the severity of the conditions. For example:

    • Acidic/Basic Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N or higher), increase the temperature (e.g., from 60°C to 80°C or reflux), or prolong the exposure time.[1][2][3]

    • Oxidative Degradation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%), or extend the reaction time.[1][2]

    • Thermal Degradation: Increase the temperature in incremental steps.

  • Confirm Reagent Quality: Ensure that the acids, bases, and oxidizing agents used are of appropriate quality and have not degraded.

  • Analytical Method Sensitivity: Verify that your analytical method is sensitive enough to detect low levels of degradation products. The limit of detection (LOD) and limit of quantification (LOQ) of your method should be established.

  • Solubility Issues: Ensure that this compound is completely dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. Consider the use of a co-solvent if necessary, ensuring the co-solvent itself is stable under the stress conditions and does not interfere with the analysis.[1][4]

Issue 2: Excessive Degradation or "Mass Balance" Issues

Question: My forced degradation study resulted in a significant loss of the parent drug, but the sum of the parent drug and the observed degradation products does not account for 100% of the initial amount (poor mass balance). What could be the reasons?

Answer:

Achieving good mass balance is crucial for a successful forced degradation study. Here are potential reasons for poor mass balance and how to address them:

  • Formation of Non-UV Active or Volatile Degradants: Some degradation products may lack a chromophore, making them undetectable by UV-based methods like HPLC-UV. Other degradants might be volatile and lost during the experiment.

    • Solution: Employ a universal detection method like Mass Spectrometry (MS) or a Charged Aerosol Detector (CAD) in conjunction with your separation technique to detect non-chromophoric compounds. Headspace Gas Chromatography (GC) can be used to analyze for volatile degradants.

  • Degradation Products Not Eluting from the Chromatographic Column: Highly polar or reactive degradation products may irreversibly bind to the stationary phase of your HPLC column.

    • Solution: Modify your mobile phase composition or gradient to ensure all components are eluted. Consider using a different column chemistry. A thorough column wash after each run is also recommended.

  • Inappropriate Response Factors: The response factor of the degradation products in the detector can be different from that of the parent drug. Assuming identical response factors can lead to inaccurate quantification and poor mass balance.

    • Solution: If possible, isolate and purify the major degradation products to determine their individual response factors. If isolation is not feasible, relative response factors can be estimated using MS detection.

  • Secondary Degradation: The primary degradation products might be unstable under the stress conditions and further degrade into smaller, potentially undetectable fragments.

    • Solution: Monitor the degradation process at multiple time points to understand the degradation kinetics and identify the formation and subsequent degradation of primary products.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for the forced degradation of this compound?

A1: Based on general guidelines for forced degradation studies and the known stability of similar aminoglycoside antibiotics, the following starting conditions are recommended.[1][2][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Stress ConditionReagent/ParameterTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60°C24 hours
Basic Hydrolysis 0.1 M NaOH60°C24 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal (Dry Heat) 80°C48 hours
Photolytic ICH Q1B conditions25°CAs per guidelines

Note: These are starting points and may need to be adjusted based on the observed degradation.

Q2: What analytical techniques are suitable for analyzing the degradation products of this compound?

A2: Due to the lack of a strong UV chromophore in the Neamine molecule, conventional HPLC-UV detection can be challenging.[7] The following techniques are more suitable:

  • High-Performance Liquid Chromatography (HPLC) with:

    • Mass Spectrometry (LC-MS): Highly specific and sensitive, providing molecular weight information for the identification of degradation products.[7]

    • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Universal detectors that do not require a chromophore.

    • Pulsed Amperometric Detection (PAD): A sensitive and selective method for electroactive compounds like aminoglycosides.[7]

  • Pre-column Derivatization: Derivatizing this compound with a UV-active agent can enable detection by HPLC-UV. However, this approach adds complexity to the sample preparation and method validation.[8][9]

Q3: What are the likely degradation pathways for Neamine under stress conditions?

A3: While specific data for Neamine is limited, based on its structure (an aminoglycoside), the following degradation pathways can be anticipated:

  • Hydrolysis: Cleavage of the glycosidic bond is a primary degradation pathway for aminoglycosides, especially under acidic conditions.[10][11] This would likely lead to the separation of the two amino sugar rings.

  • Oxidation: The amino groups and hydroxyl groups are susceptible to oxidation, which can lead to the formation of various degradation products.

  • Thermal Degradation: May lead to dehydration and other complex reactions.

Q4: How do I develop a stability-indicating analytical method?

A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development process involves:

  • Forced Degradation: Generate degradation products using the stress conditions mentioned above.

  • Method Development: Develop a separation method (e.g., HPLC) that can resolve the parent drug peak from all degradation product peaks. This involves optimizing the column, mobile phase, gradient, and detector settings.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the drug peak is pure and well-separated from the degradation products.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of the acid or base solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M). Incubate at the desired temperature for a specified time.

    • Oxidation: To an aliquot of the stock solution, add the oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature or a slightly elevated temperature.

    • Thermal: Store the solid drug substance or a solution in a temperature-controlled oven.

    • Photolytic: Expose the drug substance (solid or in solution) to light according to ICH Q1B guidelines.

  • Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. For oxidative stress, the reaction can be quenched if necessary.

  • Analysis: Dilute the samples to an appropriate concentration and analyze using a validated stability-indicating method.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Neamine HCl Stock Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo neutralize Neutralize/Quench acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze LC-MS Analysis neutralize->analyze data Data Interpretation analyze->data

Caption: Experimental Workflow for Forced Degradation Studies.

logical_relationship cluster_problem Troubleshooting cluster_solution Potential Solutions no_degradation No/Minimal Degradation increase_severity Increase Stress Severity no_degradation->increase_severity check_reagents Check Reagent Quality no_degradation->check_reagents method_sensitivity Verify Method Sensitivity no_degradation->method_sensitivity excessive_degradation Excessive Degradation / Poor Mass Balance universal_detector Use Universal Detector (MS, CAD) excessive_degradation->universal_detector modify_hplc Modify HPLC Method excessive_degradation->modify_hplc response_factor Determine Response Factors excessive_degradation->response_factor

Caption: Troubleshooting Logic for Common Issues.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Neamine and Paromamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the antibacterial activities of two structurally related aminoglycoside antibiotics, Neamine and Paromamine. It is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their respective potencies, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Executive Summary

Neamine and Paromamine are aminoglycoside antibiotics that share a common 2-deoxystreptamine core. Despite their structural similarities, their antibacterial efficacy shows significant divergence. Available data indicates that Paromamine possesses a broader spectrum of activity, particularly against certain resistant Gram-negative bacteria. In contrast, unmodified Neamine is generally considered to have weak to negligible antibacterial activity against a range of bacterial strains.[1] This difference is primarily attributed to a key structural variation: the presence of a 6'-hydroxyl group in Paromamine versus a 6'-amino group in Neamine, which influences their interaction with the bacterial ribosomal RNA target.[1] It is important to note, however, that chemically modified derivatives of Neamine have demonstrated significantly enhanced antibacterial properties.

Data Presentation: Comparative Antibacterial Activity

The antibacterial potency of Neamine and Paromamine is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the available MIC data for both compounds against various bacterial strains.

AntibioticBacterial StrainMIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Paromamine Carbapenem-Resistant Enterobacteriaceae4>256[1]
Neamine Carbapenem-Resistant Enterobacteriaceae8256[1]
Neamine Pseudomonas aeruginosa (various strains)Inactive[1]
Neamine Escherichia coli (various strains)Globally inactive[1]

Note on Paromamine Data: Specific MIC values for Paromamine against a wide range of pathogens are limited in publicly available literature. However, data from its close analog, Paromomycin (which contains the Paromamine core), can provide an indication of its potential activity against common Gram-negative bacteria. For instance, the MIC of Paromomycin against Escherichia coli ATCC 25922 is 8 µg/mL, against Klebsiella pneumoniae ATCC 700603 is 4 µg/mL, and against Pseudomonas aeruginosa PAO1 is 256 µg/mL.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial activity of a compound. The broth microdilution method is a standardized and widely used technique.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of Neamine and Paromamine

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in CAMHB directly in the wells of the 96-well plate.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. The final volume in each well is typically 100 µL.

  • Controls:

    • Positive Control: A well containing inoculated CAMHB without any antibiotic to ensure bacterial growth.

    • Negative Control (Sterility Control): A well containing uninoculated CAMHB to check for contamination.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity). This can be assessed visually or with a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_antibiotic Prepare Serial Dilutions of Neamine/Paromamine in 96-well plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_plate Read Plate Visually or with a Plate Reader incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic finish End determine_mic->finish

Workflow for MIC determination by broth microdilution.
Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

Neamine and Paromamine, like other aminoglycosides, exert their antibacterial effect by targeting the bacterial ribosome, which is essential for protein synthesis. The diagram below outlines this general mechanism.

Aminoglycoside_MOA cluster_entry Cellular Entry cluster_ribosome Ribosomal Interaction cluster_effect Consequences aminoglycoside Neamine / Paromamine (Polycationic) outer_membrane Gram-Negative Outer Membrane (LPS) aminoglycoside->outer_membrane Electrostatic Interaction inner_membrane Inner Membrane outer_membrane->inner_membrane Transport cytoplasm Cytoplasm inner_membrane->cytoplasm ribosome 30S Ribosomal Subunit binding Binds to A-site on 16S rRNA ribosome->binding Targets mistranslation mRNA Mistranslation & Codon Misreading binding->mistranslation inhibition Inhibition of Protein Synthesis binding->inhibition bactericidal Bactericidal Effect mistranslation->bactericidal inhibition->bactericidal

General mechanism of aminoglycoside action on bacterial ribosomes.

References

Validating the Binding Affinity of Neamine Hydrochloride to its RNA Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods for validating the binding affinity of Neamine hydrochloride to its primary RNA target, the bacterial ribosomal A-site. The performance of this compound is compared with other aminoglycoside antibiotics, supported by experimental data from various biophysical techniques. Detailed experimental protocols and workflow visualizations are included to assist researchers in designing and executing similar validation studies.

Comparative Binding Affinity Data

The binding affinity of Neamine and other aminoglycosides to the bacterial ribosomal A-site RNA has been determined using various biophysical techniques. The dissociation constant (Kd) is a common metric for quantifying binding affinity, where a lower Kd value indicates a stronger binding interaction. The table below summarizes the Kd values for Neamine and its alternatives.

CompoundRNA TargetTechniqueDissociation Constant (Kd)Reference
Neamine Bacterial 16S rRNA A-siteNot Specified100 µM[1]
Neamine pre-tRNAAspFluorescence Anisotropy90 µM[2]
Neomycin B E. coli 23S rRNA Helix 69Not Specified0.3 ± 0.1 µM[3]
Kanamycin B Bacterial 16S rRNA A-siteMicroScale Thermophoresis (MST)9.98 µM[4]
Kanamycin B pre-tRNAAspFluorescence Anisotropy220 µM[2]
Paromomycin Bacterial 16S rRNA A-siteIsothermal Titration Calorimetry31-fold lower affinity than wild-type with A1408G mutant[5]
Ribostamycin Bacterial 16S rRNA A-siteNot Specified-[6]
Gentamicin C1a Bacterial 16S rRNA A-siteNMR Spectroscopy-[7]

Experimental Protocols

Detailed methodologies for three common techniques used to validate RNA-small molecule binding affinity are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to its RNA target, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[8]

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution (titrant) of known concentration (e.g., 1-5 mM) in a suitable buffer.

  • Bacterial A-site RNA oligonucleotide solution (titrand) of known concentration (e.g., 20-50 µM) in the same buffer.

  • Degassed buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, 0.1 mM EDTA, pH 7.0).

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound and the A-site RNA oligonucleotide.

    • Dialyze both the ligand and RNA against the same degassed buffer to ensure a perfect match of buffer composition.

    • Accurately determine the concentrations of the Neamine and RNA solutions spectrophotometrically.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the calorimeter with buffer.

    • Set the experimental temperature (e.g., 25°C).

    • Load the RNA solution into the sample cell and the same buffer into the reference cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 1 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 2-10 µL each) of the Neamine solution into the RNA solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the Neamine solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[9] This allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic and affinity data.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated SA chip for biotinylated RNA)

  • Biotinylated bacterial A-site RNA oligonucleotide (ligand).

  • This compound solutions of varying concentrations (analyte).

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

  • Regeneration solution (e.g., a pulse of high salt or low pH solution).

Procedure:

  • RNA Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Inject the biotinylated A-site RNA over the streptavidin-coated sensor surface to achieve a desired immobilization level (e.g., 200-500 Resonance Units, RU).

    • Wash the surface with running buffer to remove any non-specifically bound RNA.

  • Binding Analysis:

    • Inject a series of this compound solutions at different concentrations over the immobilized RNA surface, followed by a dissociation phase with running buffer.

    • A reference flow cell without immobilized RNA should be used to subtract non-specific binding and bulk refractive index changes.

  • Regeneration:

    • After each binding cycle, inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. When a small fluorescently labeled RNA binds to a small molecule, the complex tumbles more slowly in solution, leading to an increase in the polarization of the emitted light.[10]

Materials:

  • Fluorescence plate reader with polarization filters.

  • Fluorescently labeled bacterial A-site RNA oligonucleotide (e.g., 5'-fluorescein labeled).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM MgCl2, pH 7.5).

  • Black, low-binding microplates (e.g., 384-well).

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In each well of the microplate, add a fixed concentration of the fluorescently labeled A-site RNA.

    • Add the different concentrations of this compound to the wells. Include control wells with only the labeled RNA (for minimum polarization) and buffer alone (for background).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader. The instrument will measure the fluorescence intensity parallel and perpendicular to the plane of excitation.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the this compound concentration.

    • The resulting sigmoidal binding curve is fitted to a suitable equation (e.g., a four-parameter logistic equation) to determine the Kd.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for validating the binding affinity of a small molecule to an RNA target using the techniques described above.

experimental_workflow cluster_prep 1. Sample Preparation cluster_techniques 2. Binding Affinity Measurement cluster_analysis 3. Data Analysis cluster_results 4. Results prep_rna Prepare RNA Target (e.g., Bacterial A-site) itc Isothermal Titration Calorimetry (ITC) prep_rna->itc spr Surface Plasmon Resonance (SPR) prep_rna->spr fp Fluorescence Polarization (FP) prep_rna->fp prep_ligand Prepare Ligand (Neamine HCl) prep_ligand->itc prep_ligand->spr prep_ligand->fp prep_buffer Prepare & Degas Buffer prep_buffer->itc prep_buffer->spr prep_buffer->fp analysis_itc Fit Binding Isotherm itc->analysis_itc analysis_spr Fit Sensorgrams spr->analysis_spr analysis_fp Fit Binding Curve fp->analysis_fp results Determine Kd, Stoichiometry, & Thermodynamic Parameters analysis_itc->results analysis_spr->results analysis_fp->results

Workflow for validating small molecule-RNA binding affinity.

Logical Relationship of Experimental Techniques

The choice of experimental technique can depend on the specific research question and the properties of the interacting molecules. The following diagram illustrates the key characteristics and outputs of each technique.

technique_comparison cluster_ligand Ligand cluster_target RNA Target cluster_techniques Biophysical Techniques cluster_output Primary Output ligand Neamine HCl itc ITC (Label-free, in solution) ligand->itc spr SPR (Label-free, surface-based) ligand->spr fp FP (Requires fluorescent label) ligand->fp rna Bacterial A-site RNA rna->itc rna->spr rna->fp output_itc Kd, n, ΔH, ΔS itc->output_itc output_spr Kd, ka, kd spr->output_spr output_fp Kd fp->output_fp

Comparison of biophysical techniques for affinity validation.

References

Comparative analysis of synthetic neamine derivatives against resistant bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of synthetic neamine derivatives is demonstrating significant potential in the fight against antibiotic-resistant bacteria. These novel compounds, modified from the core structure of the aminoglycoside antibiotic neamine, exhibit potent activity against a range of clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. Unlike traditional aminoglycosides that primarily inhibit protein synthesis, many of these synthetic derivatives possess a modified mechanism of action, targeting and disrupting the bacterial cell membrane.

This guide provides a comparative analysis of the performance of several key synthetic neamine derivatives, supported by experimental data from recent studies. The focus is on their efficacy against resistant bacterial strains, offering a valuable resource for researchers and drug development professionals.

Comparative Antibacterial Activity

The antibacterial efficacy of synthetic neamine derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the MIC values of prominent synthetic neamine derivatives against various resistant bacterial strains.

DerivativeBacterial StrainResistance ProfileMIC (µg/mL)
3',6-dinonyl neamine P. aeruginosa ATCC 27853Susceptible1 - 4
P. aeruginosa (clinical)Gentamicin-resistant1
E. coli 06AB003Gentamicin/Tobramycin-resistant2
S. aureus ATCC 33591MRSA4
3',6-di(dimethyloctyl) neamine P. aeruginosa (clinical)Gentamicin-resistant1
E. coli 06AB003Gentamicin/Tobramycin-resistant1
3',6-di-O-[(2″-naphthyl)propyl]neamine (3′,6-di2NP) P. aeruginosa (clinical)Colistin-resistant2 - 8
3',6-di-O-[(2″-naphthyl)butyl]neamine (3′,6-di2NB) P. aeruginosa (clinical)Colistin-resistant2 - 8

Mechanism of Action: A Shift from Ribosome to Membrane

A key finding in the study of these amphiphilic neamine derivatives is their altered mechanism of action.[1] While traditional aminoglycosides bind to the bacterial ribosome to inhibit protein synthesis, these modified compounds primarily target the bacterial membrane. The addition of lipophilic alkyl or naphthylalkyl chains to the neamine core enhances their interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria and the cell membrane of Gram-positive bacteria.[1][2] This interaction disrupts membrane integrity, leading to increased permeability and ultimately cell death.[1][3] This membrane-centric mechanism is advantageous as it may be less susceptible to common aminoglycoside resistance mechanisms, such as enzymatic modification of the antibiotic or target site alteration.

Experimental Workflow and Methodologies

The evaluation of these novel antibacterial agents follows a structured workflow, from synthesis to comprehensive in vitro testing.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Antibacterial Evaluation cluster_moa Mechanism of Action Details cluster_output Data Analysis & Comparison s1 Neamine Starting Material s2 Chemical Modification (e.g., Alkylation) s1->s2 s3 Purification & Structural Analysis (NMR, Mass Spectrometry) s2->s3 e1 MIC Determination (vs. Resistant Strains) s3->e1 e2 Mechanism of Action Studies e1->e2 e3 Cytotoxicity Assays (vs. Mammalian Cells) e1->e3 m1 Membrane Permeability Assays (Outer & Inner) e2->m1 m2 Protein Synthesis Inhibition Assay e2->m2 m3 LPS Binding Assays e2->m3 o1 Comparative Efficacy Analysis e3->o1 m1->o1 m2->o1 m3->o1 o2 Structure-Activity Relationship (SAR) o1->o2

General workflow for the development and evaluation of synthetic neamine derivatives.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the evaluation of synthetic neamine derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the synthetic neamine derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Bacterial Strains and Growth Conditions: Bacterial strains are grown overnight at 35-37°C on Trypticase soy agar (TSA) plates. A fresh culture is prepared in cation-adjusted Mueller-Hinton broth (CA-MHB).[1][4]

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. The neamine derivatives are serially diluted in CA-MHB. An equal volume of the bacterial inoculum is added to each well.

  • Incubation and Reading: The plates are incubated at 35-37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Membrane Permeability Assays

The ability of the synthetic neamine derivatives to permeabilize the bacterial membranes is assessed using fluorescent probes.

  • Outer Membrane Permeability (NPN Uptake Assay):

    • Bacterial cells are grown to the mid-log phase, harvested, and washed.

    • The cells are resuspended in a suitable buffer (e.g., HEPES buffer).

    • The fluorescent probe N-phenyl-1-naphthylamine (NPN) is added to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

    • The baseline fluorescence is measured.

    • The neamine derivative is added, and the increase in fluorescence is monitored. An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.[5][6]

  • Inner Membrane Permeability (Propidium Iodide Uptake Assay):

    • Similar to the NPN assay, bacterial cells are prepared and resuspended in a buffer.

    • The fluorescent dye propidium iodide (PI) is added. PI is a membrane-impermeable dye that only enters cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.[3][6]

    • The neamine derivative is added, and the increase in fluorescence is measured over time. An increase in fluorescence indicates permeabilization of the inner membrane.[3][6]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the neamine derivatives against mammalian cells is evaluated to assess their therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity.

  • Cell Culture: Mammalian cell lines (e.g., human fibroblasts, kidney cells) are cultured in an appropriate medium and seeded into 96-well plates.[7][8]

  • Compound Treatment: The cells are exposed to various concentrations of the synthetic neamine derivatives for a specified period (e.g., 24 or 48 hours).[7][9]

  • MTT Addition and Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells.

Conclusion and Future Directions

The comparative analysis of synthetic neamine derivatives highlights their potential as a promising new class of antibacterial agents to combat drug-resistant infections. The shift in their mechanism of action towards membrane disruption offers a significant advantage over traditional aminoglycosides. The 3',6-dialkyl and 3',6-dinaphthylalkyl neamine derivatives, in particular, have demonstrated potent activity against challenging Gram-negative and Gram-positive pathogens.

Future research should focus on optimizing the structure-activity relationship to further enhance antibacterial potency while minimizing cytotoxicity. In vivo efficacy studies in animal models of infection are crucial next steps to translate these promising in vitro findings into potential clinical applications. The continued exploration of these synthetic neamine derivatives could provide a much-needed new weapon in the arsenal against the growing threat of antibiotic resistance.

References

A Comparative Analysis of Neamine Hydrochloride Cross-Reactivity with Other Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Neamine hydrochloride with other structurally related aminoglycoside antibiotics. The information presented is supported by established principles of antibiotic cross-reactivity and includes detailed experimental protocols for in vitro assessment.

Introduction to Neamine and Aminoglycoside Cross-Reactivity

Neamine, also known as Neomycin A, is a core component of the neomycin antibiotic complex and belongs to the deoxystreptamine class of aminoglycosides.[1][2] These antibiotics exert their bactericidal effect by binding to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, leading to inhibition of protein synthesis and misreading of mRNA.[3]

Cross-reactivity among aminoglycosides is a significant concern in clinical practice and drug development. It is primarily dictated by structural similarities between the antibiotics. The aminoglycoside family is broadly divided into two groups based on the central aminocyclitol ring: those containing streptidine (e.g., streptomycin) and those containing 2-deoxystreptamine (e.g., neamine, gentamicin, kanamycin, tobramycin).[4]

Generally, there is a high degree of cross-reactivity among antibiotics within the deoxystreptamine group, with some studies indicating this to be over 50%.[4] In contrast, cross-reactivity between the deoxystreptamine-containing aminoglycosides and streptomycin is considerably lower, often reported to be between 1-5%.[5] This is attributed to the structural differences between the streptidine and deoxystreptamine cores.

Quantitative Analysis of Cross-Reactivity

The following tables summarize representative data on the cross-reactivity of this compound with other key aminoglycosides. While specific experimental data for this compound across a full panel of antibiotics in a single study is limited, the data presented is extrapolated from known cross-reactivity patterns within the aminoglycoside class.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

This table illustrates the potential impact of Neamine cross-reactivity on bacterial susceptibility. The values represent the concentration of the antibiotic required to inhibit the growth of a hypothetical bacterial strain. Increased resistance (higher MIC) to other deoxystreptamine aminoglycosides may be observed in the presence of Neamine-induced resistance mechanisms.

AntibioticStructural GroupRepresentative MIC (µg/mL)Expected Cross-Reactivity with Neamine
Neamine HCl Deoxystreptamine Baseline N/A
GentamicinDeoxystreptamineIncreasedHigh
KanamycinDeoxystreptamineIncreasedHigh
TobramycinDeoxystreptamineIncreasedHigh
StreptomycinStreptidineUnchangedLow

Table 2: Competitive Immunoassay (ELISA) Data

This table provides a hypothetical representation of results from a competitive ELISA designed to measure the cross-reactivity of anti-Neamine antibodies with other aminoglycosides. The IC50 value represents the concentration of the competing antibiotic required to inhibit 50% of the binding of a Neamine-conjugate to the antibody. Lower IC50 values indicate higher cross-reactivity.

Competing AntibioticStructural GroupRepresentative IC50 (ng/mL)Level of Cross-Reactivity
Neamine Deoxystreptamine 10 High (Control)
GentamicinDeoxystreptamine50High
KanamycinDeoxystreptamine80High
TobramycinDeoxystreptamine65High
StreptomycinStreptidine>10,000Low

Experimental Protocols

Broth Microdilution Checkerboard Assay for Cross-Reactivity Assessment

This method is used to determine the minimum inhibitory concentration (MIC) of antibiotics alone and in combination to assess synergistic, additive, indifferent, or antagonistic interactions. For cross-reactivity, it can be adapted to see how pre-exposure or the presence of one antibiotic affects the MIC of another.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and other test antibiotics

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Prepare serial twofold dilutions of this compound along the y-axis of the plate (e.g., rows A-G).

  • Prepare serial twofold dilutions of the second antibiotic along the x-axis of the plate (e.g., columns 1-11).

  • The wells will now contain various combinations of the two antibiotics. Include wells with each antibiotic alone as controls.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC for each antibiotic alone and for each combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. An FIC index of >1 for the combination suggests potential cross-resistance.

Competitive ELISA for Antibody Cross-Reactivity

This immunoassay protocol is designed to quantify the degree to which other antibiotics can compete with Neamine for binding to anti-Neamine antibodies.

Materials:

  • 96-well high-binding microtiter plates

  • Neamine-protein conjugate (e.g., Neamine-BSA) for coating

  • Anti-Neamine polyclonal or monoclonal antibodies

  • Test antibiotics (this compound, gentamicin, kanamycin, etc.)

  • Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating and blocking buffers

Procedure:

  • Coat the wells of a microtiter plate with 100 µL of the Neamine-protein conjugate at an optimized concentration in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the anti-Neamine antibody with serial dilutions of the competing antibiotics (including Neamine as a standard).

  • Transfer 100 µL of the antibody-antibiotic mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Plot the absorbance against the logarithm of the competitor concentration and determine the IC50 value for each antibiotic.

Visualizations

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Ribosome_30S 30S Ribosomal Subunit Aminoglycoside->Ribosome_30S Binds to 16S rRNA Protein_Synthesis Protein Synthesis mRNA mRNA mRNA->Ribosome_30S Translation Misread_Protein Truncated/Misread Protein Protein_Synthesis->Misread_Protein Inhibition & Mistranslation Cell_Death Bacterial Cell Death Misread_Protein->Cell_Death

Caption: Mechanism of action of aminoglycoside antibiotics.

Checkerboard_Assay_Workflow Start Start Prepare_Plate Dispense MHB into 96-well plate Start->Prepare_Plate Dilute_A Serial dilute Antibiotic A (e.g., Neamine HCl) Prepare_Plate->Dilute_A Dilute_B Serial dilute Antibiotic B Prepare_Plate->Dilute_B Inoculate Add standardized bacterial inoculum Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Visually determine MICs Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC End End Calculate_FIC->End

Caption: Workflow for the checkerboard microdilution assay.

Competitive_ELISA_Workflow Start Start Coat_Plate Coat plate with Neamine-protein conjugate Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Pre_incubate Pre-incubate Anti-Neamine Ab with competing antibiotics Block->Pre_incubate Add_Mixture Add Ab-antibiotic mixture to wells Pre_incubate->Add_Mixture Add_Secondary_Ab Add enzyme-conjugated secondary antibody Add_Mixture->Add_Secondary_Ab Add_Substrate Add substrate and develop color Add_Secondary_Ab->Add_Substrate Stop_Read Stop reaction and read absorbance Add_Substrate->Stop_Read Analyze Plot data and determine IC50 Stop_Read->Analyze End End Analyze->End

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

References

Decoding Specificity: A Comparative Guide to Neamine Hydrochloride's Interaction with Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Neamine hydrochloride's specificity for bacterial ribosomes over their eukaryotic counterparts. Neamine, the core structural component of many aminoglycoside antibiotics, represents a critical pharmacophore in the development of novel antibacterial agents. Understanding its selectivity is paramount for designing drugs with improved efficacy and reduced host toxicity. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Performance Comparison: this compound vs. Other Aminoglycosides

The primary mechanism of action for Neamine and other aminoglycosides is the inhibition of protein synthesis through binding to the ribosomal A-site. The specificity of these antibiotics arises from structural differences between the A-site of bacterial 16S rRNA and eukaryotic 18S rRNA.

CompoundTarget Organism/SystemAssay TypeIC50 (µM)Reference
Neamine E. coli ribosomesIn vitro translation1.4[1]
NeomycinE. coli ribosomesIn vitro translation0.014-0.020[1]
ParomomycinE. coli ribosomesIn vitro translation0.014-0.020[1]
RibostamycinE. coli ribosomesIn vitro translation0.130[1]
Kanamycin BE. coli S30 extractIn vitro translation~1[2]
Kanamycin B (5-O-ribosylated)E. coli S30 extractIn vitro translation~0.5[2]
Various Aminoglycosides Human HEK293 & MDCK cellsCytotoxicity Assay>100

Key Observations:

  • Neamine demonstrates inhibitory activity against bacterial ribosomes, although it is less potent than more complex aminoglycosides like neomycin and paromomycin, which feature additional sugar rings that enhance binding affinity.[1]

  • It is important to note that some research suggests that neamine, as the core aminoglycoside structure, binds "quite strongly" to the eukaryotic A-site, and that aminoglycosides in general may not exhibit a dramatic preference between bacterial and human A-sites.[3] This highlights the complexity of selectivity and the importance of further modifications to the neamine core to enhance specificity.

  • Chemical modifications to the neamine scaffold, such as ribosylation, have been shown to improve selectivity for prokaryotic ribosomes over eukaryotic ones.[2]

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract or purified ribosomes

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine)

  • ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)

  • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

  • Test compounds (this compound and other aminoglycosides) at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare a master mix containing all components except the mRNA and test compounds.

  • Aliquot the master mix into reaction tubes.

  • Add the test compounds at a range of final concentrations to the respective tubes. Include a no-drug control.

  • Initiate the translation reaction by adding the mRNA template.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

  • Collect the precipitated protein by vacuum filtration through glass fiber filters.

  • Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Fluorescence-Based Ribosome Binding Assay (Competition Assay)

This high-throughput assay measures the ability of a test compound to displace a fluorescently labeled probe from the ribosomal A-site.

Materials:

  • Purified bacterial ribosomes (or a model A-site RNA oligonucleotide)

  • Fluorescently labeled aminoglycoside probe (e.g., fluorescein-neomycin)

  • Binding buffer (e.g., MOPS, NaCl, EDTA)

  • Test compounds (this compound and other potential binders)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the binding buffer.

  • Add the ribosomal A-site RNA and the fluorescently labeled probe to each well.

  • Add the test compounds at various concentrations. Include wells with no test compound (maximum fluorescence quenching) and wells with a known high-affinity binder (maximum fluorescence).

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader. The displacement of the fluorescent probe by a test compound will result in an increase in fluorescence.

  • Calculate the percentage of displacement for each test compound concentration.

  • Determine the relative binding affinity of the test compounds by comparing their ability to displace the fluorescent probe.

Visualizations

Mechanism of Action: Neamine Inhibition of Bacterial Protein Synthesis

Mechanism of Neamine Action on Bacterial Ribosome cluster_ribosome Bacterial 70S Ribosome 30S 30S Subunit A_Site A-Site (on 16S rRNA) P_Site P-Site E_Site E-Site 50S 50S Subunit Inhibition Inhibition of Protein Synthesis A_Site->Inhibition Causes misreading & inhibits translocation Protein Growing Polypeptide Chain P_Site->Protein Neamine Neamine hydrochloride Neamine->A_Site Binds to A-site tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind mRNA mRNA mRNA->30S Binds Protein->50S

Caption: this compound binds to the A-site on the 16S rRNA of the bacterial 30S ribosomal subunit.

Experimental Workflow: Fluorescence-Based Competition Assay

Workflow for Fluorescence-Based Ribosome Binding Assay Start Start Prepare_Reagents Prepare Ribosomal A-site RNA, Fluorescent Probe, and Test Compounds Start->Prepare_Reagents Mix_Components Mix A-site RNA and Fluorescent Probe in 96-well plate Prepare_Reagents->Mix_Components Add_Compound Add Test Compound (e.g., Neamine) Mix_Components->Add_Compound Incubate Incubate to Reach Equilibrium Add_Compound->Incubate Measure_Fluorescence Measure Fluorescence Intensity Incubate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate % Displacement Measure_Fluorescence->Analyze_Data Determine_Affinity Determine Relative Binding Affinity Analyze_Data->Determine_Affinity End End Determine_Affinity->End

Caption: A stepwise representation of the fluorescence-based competition assay to determine binding affinity.

References

Reproducibility of Minimum Inhibitory Concentration (MIC) Assays with Neamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various neamine derivatives in Minimum Inhibitory Concentration (MIC) assays. It includes supporting experimental data from published studies and detailed methodologies to ensure the reproducibility of results.

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Neamine derivatives, a class of amphiphilic aminoglycosides, have shown promising antibacterial activity against a range of pathogens, including resistant strains of Pseudomonas aeruginosa and Escherichia coli.[1][2][3] The reproducibility of MIC assays is paramount for the reliable evaluation of these compounds and for guiding further drug development efforts.[4] This guide outlines the key factors influencing MIC reproducibility and provides a framework for consistent and comparable testing of neamine derivatives.

Comparative Antibacterial Activity of Neamine Derivatives

The following tables summarize the MIC values of various neamine derivatives against different bacterial strains as reported in peer-reviewed literature. These values highlight the potential of these compounds, particularly against resistant bacteria.

CompoundP. aeruginosa ATCC 27853Colistin-Resistant P. aeruginosa StrainsReference
3′,6-di-O-nonylneamine (3′,6-diNn)4-8 µg/mL2-8 µg/mL[1]
3′,6-di-O-[(2″-naphthyl)propyl]neamine (3′,6-di2NP)4-8 µg/mL2-8 µg/mL[1]
3′,6-di-O-[(2″-naphthyl)butyl]neamine (3′,6-di2NB)4-8 µg/mL2-8 µg/mL[1]
Gentamicin1 µg/mLInactive[1]
NeamineInactiveInactive[1]

Table 1: MIC of Amphiphilic Neamine Derivatives against P. aeruginosa

CompoundESBL & Carbapenemase-producing E. coli & K. pneumoniae StrainsGentamicin & Tobramycin-Resistant P. aeruginosa StrainsReference
3′,6-dinonyl neamine1-2 µg/mL1 µg/mL[2]
3′,6-di(dimethyloctyl) neamine1-2 µg/mL1 µg/mL[2]
Gentamicin≥ 128 µg/mL32 µg/mL[2]
Tobramycin≥ 128 µg/mL8–16 µg/mL[2]

Table 2: MIC of Homodialkyl Neamine Derivatives against Resistant Gram-Negative Bacteria

Factors Influencing Reproducibility of MIC Assays

Consistent and reliable MIC data are crucial for the preclinical development of new antimicrobial agents.[4] Several factors can influence the outcome of MIC assays, and controlling these variables is essential for ensuring reproducibility.[4][5]

  • Bacterial Strain: Genetic and phenotypic variations among bacterial strains can significantly impact their susceptibility to antibiotics.[4]

  • Inoculum Size: The number of bacteria used in the assay directly affects the test results.[4] A standardized inoculum of approximately 5 x 10^5 CFU/mL is recommended.[6][7]

  • Growth Media: The composition of the growth medium can influence both bacterial growth and the activity of the antimicrobial agent.[4] Cation-adjusted Mueller-Hinton broth (CA-MHB) is the standard medium for susceptibility testing of many bacteria.[1]

  • Incubation Conditions: Temperature, duration, and atmospheric conditions of incubation must be standardized.[4] A temperature of 35 ± 1 °C for 18–24 hours is typical.[7]

  • Methodology: Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical for inter-laboratory comparability.[1][2][8]

Standardized Experimental Protocol for MIC Determination

The following protocol is a synthesis of methodologies described in the cited literature for determining the MIC of neamine derivatives.

1. Preparation of Materials:

  • Bacterial Strains: Use fresh overnight cultures of the desired bacterial strains grown on appropriate agar plates (e.g., Trypticase Soy Agar).[1]
  • Growth Medium: Prepare cation-adjusted Mueller-Hinton broth (CA-MHB) according to the manufacturer's instructions.[1][2]
  • Neamine Derivatives: Prepare stock solutions of the neamine derivatives in a suitable solvent and create a series of two-fold dilutions in CA-MHB.[7]

2. Inoculum Preparation:

  • Suspend bacterial colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.[7] This corresponds to approximately 1-2 x 10^8 CFU/mL.
  • Dilute the bacterial suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[6][7]

3. Assay Procedure (Broth Microdilution):

  • Dispense 50 µL of CA-MHB into each well of a 96-well microtiter plate.
  • Add 50 µL of the appropriate neamine derivative dilution to the wells, creating a serial dilution across the plate.
  • Add 50 µL of the prepared bacterial inoculum to each well.
  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.[6]

4. Incubation:

  • Incubate the microtiter plates at 35 ± 1 °C for 18–24 hours under aerobic conditions.[7]

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the neamine derivative that completely inhibits visible bacterial growth.[9]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in MIC determination and the proposed mechanism of action for certain neamine derivatives.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation (5 x 10^5 CFU/mL) Inoculum_Prep->Inoculation Compound_Dilution Neamine Derivative Serial Dilution Plate_Setup 96-Well Plate Setup (Broth + Compound) Compound_Dilution->Plate_Setup Plate_Setup->Inoculation Incubation Incubation (35°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Neamine_MoA cluster_membrane Bacterial Outer Membrane cluster_intracellular Intracellular Action Neamine Amphiphilic Neamine Derivative LPS Lipopolysaccharide (LPS) Neamine->LPS Binds to Ribosome 16S rRNA (Ribosome) Neamine->Ribosome Binds to Permeabilization Membrane Permeabilization LPS->Permeabilization Disruption leads to Permeabilization->Ribosome Allows entry to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Disrupts Cell_Death Bactericidal Effect Protein_Synthesis->Cell_Death Leads to

Caption: Proposed Mechanism of Action for Amphiphilic Neamine Derivatives.

References

Evaluating Neamine Hydrochloride as a Foundational Fragment for Antibiotic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The escalating threat of antibiotic resistance necessitates the exploration of novel scaffolds for the development of next-generation antimicrobial agents. Neamine, a core component of several aminoglycoside antibiotics, presents a compelling starting fragment for such endeavors. This guide provides a comprehensive evaluation of neamine hydrochloride, comparing its performance with alternative aminoglycoside fragments and derivatives, supported by experimental data and detailed protocols to aid researchers in this critical field.

Performance Comparison of Neamine and Its Derivatives

Neamine itself exhibits limited antibacterial activity. However, its rigid structure and well-defined interactions with the bacterial ribosome make it an excellent scaffold for chemical modification.[1] The primary mechanism of action for neamine and its derivatives is the binding to the A-site of the 16S ribosomal RNA (rRNA) in bacteria, which disrupts protein synthesis.[2] The core structure of neamine is essential for this interaction.[3]

The true potential of neamine is unlocked through the synthesis of derivatives, particularly amphiphilic analogues, which demonstrate significantly enhanced activity against a range of multidrug-resistant pathogens. These modifications often aim to overcome common resistance mechanisms, such as enzymatic modification of the antibiotic.

Table 1: Minimum Inhibitory Concentrations (MIC) of Neamine Derivatives against Gram-Positive Bacteria
CompoundStaphylococcus aureus (ATCC 29213)Methicillin-Resistant S. aureus (MRSA)Vancomycin-Resistant S. aureus (VRSA)Reference
Neamine>128 µg/mL>128 µg/mL>128 µg/mL[4]
3′,4′,6-tri-O-[(2″-naphthyl)methyl]neamine4 µg/mL8 µg/mL8 µg/mL[4]
5-O-aminoethylaminocarbonyl derivative of 1-N-((S)-4-amino-2-hydroxybutyryl)-3',4'-dideoxyneamineNot Specified2 µg/mLNot Specified[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of Neamine Derivatives against Gram-Negative Bacteria
CompoundPseudomonas aeruginosa (ATCC 27853)Colistin-Resistant P. aeruginosaEscherichia coli (ATCC 25922)Carbapenemase-producing E. coliReference
NeamineInactiveInactive>128 µg/mL>128 µg/mL[4][5]
3′,6-di-O-nonylneamine (3′,6-diNn)1 µg/mL2-8 µg/mL2 µg/mL1-2 µg/mL[3][5]
3′,6-di(dimethyloctyl) neamine1 µg/mLNot Specified1 µg/mL1-2 µg/mL[5]
Gentamicin1 µg/mL>16 µg/mLNot Specified≥128 µg/mL[4][5]
Tobramycin1 µg/mLNot Specified>128 µg/mL≥128 µg/mL[5]

Mechanism of Action: Targeting the Bacterial Ribosome

The primary target of neamine and its active derivatives is the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[6] Specifically, these compounds bind to the decoding center (A-site) of the 16S rRNA within the 30S ribosomal subunit.[4] This binding event interferes with the accurate decoding of messenger RNA (mRNA), leading to the production of non-functional proteins and ultimately bacterial cell death.[7]

cluster_bacterium Bacterial Cell Neamine Neamine Derivative Ribosome 70S Ribosome Neamine->Ribosome Binds to 16S rRNA A-site Protein Functional Protein Ribosome->Protein Correct Decoding NonFunctional_Protein Non-Functional Protein Ribosome->NonFunctional_Protein mRNA Miscoding mRNA mRNA mRNA->Ribosome Translation Cell_Death Cell Death NonFunctional_Protein->Cell_Death

Caption: Mechanism of action of neamine derivatives on the bacterial ribosome.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of a compound against a bacterial strain in a liquid medium.[8][9]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (e.g., this compound derivative) stock solution

  • Positive control antibiotic (e.g., gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into sterile broth.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Nuclear Magnetic Resonance (NMR) Titration for RNA Binding Analysis

This protocol describes the use of NMR spectroscopy to study the interaction between a neamine derivative and a model of the bacterial ribosomal A-site RNA.[10]

Materials:

  • NMR spectrometer (e.g., 600 MHz)

  • Isotopically labeled (e.g., ¹⁵N) RNA oligonucleotide corresponding to the bacterial A-site

  • Test compound (neamine derivative)

  • NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the ¹⁵N-labeled RNA oligonucleotide in the NMR buffer to a final concentration of approximately 100-200 µM.

    • Prepare a concentrated stock solution of the neamine derivative in the same NMR buffer.

  • Initial NMR Spectrum:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the RNA sample alone. This will show the chemical shifts of the RNA's amide protons.

  • Titration:

    • Add small aliquots of the concentrated neamine derivative solution to the NMR tube containing the RNA.

    • After each addition, gently mix the sample and acquire another 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Monitor the chemical shift perturbations (changes in the positions of the peaks) of the RNA's amide protons upon addition of the neamine derivative.

    • Significant chemical shift changes for specific residues indicate the binding site of the compound on the RNA. The magnitude of the shifts can be used to determine the binding affinity (Kd).

Fragment-Based Drug Discovery Workflow

Neamine serves as an ideal starting fragment for a fragment-based drug discovery (FBDD) campaign. The workflow involves identifying a core fragment that binds to the target, and then chemically elaborating it to improve its potency and drug-like properties.[11][12]

Start Start with Neamine Fragment Screening Biophysical Screening (e.g., NMR, SPR) Start->Screening Binding_Confirmed Binding to Ribosomal A-site Confirmed? Screening->Binding_Confirmed SAR Structure-Activity Relationship (SAR) by Chemical Synthesis Binding_Confirmed->SAR Yes Lead_Optimization Lead Optimization (Improve Potency, ADME) SAR->Lead_Optimization Lead_Optimization->SAR Iterative Cycles Preclinical Preclinical Candidate Lead_Optimization->Preclinical

Caption: Fragment-based drug discovery workflow starting with neamine.

Comparison with Alternative Scaffolds

While neamine is a promising fragment, other molecular scaffolds are also being investigated for targeting the bacterial ribosome. These include both other aminoglycosides and entirely different chemical classes.

  • Paromamine: Structurally similar to neamine, paromamine also serves as a scaffold for antibiotic development. Comparative studies of their amphiphilic derivatives have highlighted the importance of the 6'-amino group in neamine for its antibacterial activity.[1]

  • Kanamycin and Gentamicin Fragments: These larger aminoglycosides have also been used as starting points for medicinal chemistry efforts. However, their increased complexity can sometimes lead to more challenging synthetic routes and a higher likelihood of off-target effects.

  • Non-Aminoglycoside Scaffolds: Other classes of antibiotics that target the ribosome include macrolides, tetracyclines, and oxazolidinones.[13] While these have different binding sites and mechanisms of action, they represent alternative starting points for fragment-based approaches to ribosome-targeted antibiotic discovery. The advantage of neamine lies in its well-characterized and high-affinity interaction with a highly conserved region of the bacterial ribosome.

Conclusion

This compound is a valuable and versatile fragment for the development of new antibiotics. Its core structure provides a robust platform for chemical modification, leading to potent derivatives with activity against resistant bacteria. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers to further explore the potential of neamine and its analogues in the fight against antimicrobial resistance. The continued investigation of neamine-based scaffolds, alongside the exploration of other novel fragments, will be crucial in replenishing the antibiotic pipeline.

References

Comparative Efficacy of Neamine and Neomycin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the aminoglycoside antibiotics neamine and neomycin B, focusing on their antibacterial efficacy, mechanisms of action, and toxicological profiles. The information presented is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the antibacterial activity and toxicity of neamine and neomycin B.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Bacterial SpeciesNeamine MIC (µg/mL)Neomycin B MIC (µg/mL)
Escherichia coliInactive[1]<8[2]
Pseudomonas aeruginosaInactive[1]512[3]
Staphylococcus aureus--
Methicillin-susceptible (MSSA)--
Methicillin-resistant (MRSA)--
Vancomycin-resistant (VRSA)Inactive (derivatives show activity)[4]Inactive[4]
Carbapenem-resistant Enterobacteriaceae8 (MIC50), 256 (MIC90)[1]4 (MIC50), >256 (MIC90) (as Paromamine)[1]

Note: Data for neamine's direct antibacterial activity is limited as it is often considered the less active component of the neomycin complex.[5] Much of the research focuses on its derivatives.[4][6][7]

Table 2: Comparative Toxicity Data

Toxicity ParameterNeamineNeomycin B
Ototoxicity Marginal effects at 1 mM in vitro[8]High ototoxicity, preferentially cochleotoxic[8][9]
Nephrotoxicity Approximately 50% of the nephrotoxicity of neomycin B and C[10]Most nephrotoxic of the aminoglycosides[11][12]
Acute Toxicity (LD50 in mice) -Intravenous: 33.3-44 mg/kg, Subcutaneous: 260-275 mg/kg, Oral: >8000 mg/kg[12]

Mechanism of Action

Both neamine and neomycin B are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis in bacteria.[13] They primarily target the bacterial 30S ribosomal subunit.

The core mechanism involves binding to the A-site on the 16S ribosomal RNA. This binding event interferes with the decoding process, leading to the misreading of mRNA codons by tRNA. Consequently, incorrect amino acids are incorporated into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death. While both molecules share this fundamental mechanism, the higher potency of neomycin B is attributed to its more extensive structure, which allows for additional interactions with the ribosomal target.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Cell_Wall Cell Wall/ Outer Membrane Aminoglycoside->Cell_Wall Uptake 30S_Ribosome 30S Ribosomal Subunit mRNA mRNA 30S_Ribosome->mRNA Binds to 16S rRNA (A-site) tRNA tRNA 30S_Ribosome->tRNA Causes Codon Misreading mRNA->tRNA Codon-Anticodon Pairing Polypeptide Growing Polypeptide Chain tRNA->Polypeptide Amino Acid Addition Nonfunctional_Protein Non-functional/ Truncated Protein tRNA->Nonfunctional_Protein Incorrect Amino Acid Incorporation Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death Leads to MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Agar Plate) McFarland_Standard Prepare Inoculum (0.5 McFarland) Bacterial_Culture->McFarland_Standard Inoculation Inoculate Plate with Bacterial Suspension McFarland_Standard->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC Toxicity_Testing_Workflow cluster_ototoxicity Ototoxicity Assay (HEI-OC1 cells) cluster_nephrotoxicity Nephrotoxicity Assay (HK-2 cells) Culture_HEI Culture HEI-OC1 Auditory Cells Expose_HEI Expose Cells to Aminoglycosides Culture_HEI->Expose_HEI MTT_Assay Perform MTT Assay (Cell Viability) Expose_HEI->MTT_Assay Oto_Result Assess Ototoxicity MTT_Assay->Oto_Result Culture_HK2 Culture HK-2 Kidney Cells Expose_HK2 Expose Cells to Aminoglycosides Culture_HK2->Expose_HK2 LDH_Assay Perform LDH Assay (Cytotoxicity) Expose_HK2->LDH_Assay Nephro_Result Assess Nephrotoxicity LDH_Assay->Nephro_Result

References

Safety Operating Guide

Personal protective equipment for handling Neamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neamine hydrochloride. The following procedures are designed to ensure safe operational handling and disposal, forming a foundational resource for laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash-proof, tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and should comply with EU Directive 89/686/EEC and the standard EN 374.[2]
Body Protection Laboratory CoatA full-length, buttoned lab coat made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3]
Respiratory Protection NIOSH-approved RespiratorRequired when handling large quantities, if the material is dusty, or in poorly ventilated areas. Recommended respirators include NIOSH-approved N100 or CEN-approved FFP3 particulate respirators.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed when not in use.[4]

2. Weighing and Aliquoting:

  • All weighing and aliquoting of solid this compound must be performed inside a certified chemical fume hood to control dust and aerosol formation.[4]

  • Use disposable weighing boats or paper to avoid cross-contamination.[4]

  • Handle the compound gently to prevent the generation of dust.[1]

3. Dissolution:

  • When dissolving, slowly add the solid this compound to the solvent with continuous stirring.

  • Be mindful of potential exothermic reactions.

  • All solution preparations should be conducted within a chemical fume hood.[4]

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.[4]

  • Ensure all glassware is clearly and accurately labeled.

  • An emergency spill kit should be readily accessible in the immediate work area.[4]

Emergency Procedures

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[4]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[4]

  • Large Spills:

    • Evacuate the area immediately.[4]

    • Notify your institution's Environmental Health and Safety (EHS) department.[4]

    • Restrict access to the affected area.[4]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Chemical: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1] The material may be disposed of by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems, drains, or water courses.[1][2]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with official regulations.[2][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Receiving Receiving and Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Handling Handling in Fume Hood (Weighing, Dissolving) Storage->Handling Experiment Experimental Use Handling->Experiment Decontamination Decontamination of Glassware and Surfaces Experiment->Decontamination Waste_Collection Waste Collection (Labeled, Sealed Containers) Experiment->Waste_Collection Decontamination->Waste_Collection Disposal Disposal via Licensed Contractor Waste_Collection->Disposal

Caption: Workflow for handling this compound.

References

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Neamine hydrochloride
Reactant of Route 2
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